molecular formula C24H30O7 B600953 6beta-Hydroxyeplerenone CAS No. 209253-80-5

6beta-Hydroxyeplerenone

Numéro de catalogue: B600953
Numéro CAS: 209253-80-5
Poids moléculaire: 430.5 g/mol
Clé InChI: DDHQRXOAZNEFKY-LRKJUHPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6β-hydroxy Eplerenone is a major metabolite of the mineralocorticoid receptor antagonist eplerenone. It is formed from eplerenone by the cytochrome P450 (CYP) isoform CYP3A4.>A metabolite of Eplerenone. Eplerenone is a potassium-sparing diuretic that selectively blocks aldosterone activation of the mineralcorticoid receptor, demonstrating little activity towards other steroid receptors.

Propriétés

IUPAC Name

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQRXOAZNEFKY-LRKJUHPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209253-80-5
Record name Hydroxyeplerenone, 6beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYEPLERENONE, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6beta-Hydroxyeplerenone discovery and history

Technical Whitepaper: 6 -Hydroxyeplerenone

Discovery, Pharmacokinetics, and Clinical Implications in Mineralocorticoid Receptor Antagonism

Executive Summary

This technical guide examines 6


-Hydroxyeplerenone

1
The Molecular Imperative: From Spironolactone to Eplerenone

The discovery of Eplerenone (SC-66110) was driven by the need to overcome the limitations of Spironolactone. While Spironolactone is a potent MRA, it lacks selectivity, binding with high affinity to progesterone and androgen receptors. Furthermore, its metabolism yields Canrenone , a potent and long-acting active metabolite that complicates pharmacokinetic (PK) control.

Eplerenone was engineered with a 9,11-epoxide bridge , a structural modification that:

  • Reduces affinity for androgen/progesterone receptors (improving tolerability).[2]

  • Alters the metabolic fate, shifting from active metabolites (like Canrenone) to the inactive 6

    
    -Hydroxyeplerenone .
    

This metabolic shift is not merely incidental; it is a designed feature that ensures the drug's activity is driven solely by the parent compound, allowing for precise dosing and predictable clearance.

Metabolic Pathways & Enzymology

The formation of 6

Cytochrome P450 3A4 (CYP3A4)34

Mechanistic Insight

The 6

Pathway Visualization

The following diagram illustrates the biotransformation of Eplerenone. Note the divergence where CYP3A5 plays a minor role in forming the 21-hydroxy metabolite, whereas CYP3A4 drives the major 6

5

EplerenoneMetabolismcluster_legendPathway LegendEplerenoneEplerenone(Parent Drug)CYP3A4CYP3A4(Major Enzyme)Eplerenone->CYP3A4Primary BindingCYP3A5CYP3A5(Minor Enzyme)Eplerenone->CYP3A5Secondary BindingMetabolite6B6β-Hydroxyeplerenone(Inactive Major Metabolite)CYP3A4->Metabolite6BRegioselectiveHydroxylationMetabolite2121-Hydroxyeplerenone(Minor Metabolite)CYP3A5->Metabolite2121-HydroxylationExcretionRenal/FecalEliminationMetabolite6B->ExcretionMetabolite21->ExcretionkeyBlue: Parent | Red: Major Enzyme | Green: Target Metabolite

Figure 1: Metabolic pathway of Eplerenone highlighting the CYP3A4-mediated formation of 6

15
Pharmacological Profile (Structure-Activity Relationship)

The critical differentiator of 6

3
Why is it Inactive?

The introduction of a polar hydroxyl group at the 6

steric hindrance

Table 1: Comparative Pharmacological Profile

ParameterEplerenone (Parent)6

-Hydroxyeplerenone
Spironolactone (Comparator)
MR Binding Affinity High (IC50 ~360 nM)Negligible / Inactive High
Androgen Receptor Affinity Low (<1% of Spironolactone)InactiveHigh (Causes Gynecomastia)
Primary Enzyme -CYP3A4Multiple (CYP, Esterases)
Active Metabolites? NoN/A Yes (Canrenone)
Elimination Half-life 3-6 HoursSimilar to parent>15 Hours (due to metabolites)

Note: The inactivity of the 6

Experimental Protocol: In Vitro Generation & Isolation

For researchers studying metabolite toxicity or establishing analytical standards, chemical synthesis of 6

biological generation protocol
Objective

To generate and isolate 6

Methodology
  • Incubation System:

    • Substrate: Eplerenone (10 µM final concentration).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reaction Initiation:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate reaction by adding the NADPH-generating system.

    • Control: Include a "No NADPH" control to rule out non-enzymatic degradation.

  • Termination & Extraction:

    • Stop reaction at 60 min using ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Eplerenone-d3).

    • Centrifuge at 10,000 x g for 10 min to pellet protein.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).

    • Detection: Positive ESI. Monitor MRM transition for Eplerenone (415 -> 163) and scan for Metabolite (+16 Da shift: 431 -> 163/other fragments).

Analytical Workflow Diagram

WorkflowStartStart: Eplerenone StockIncubationMicrosomal Incubation(HLM + NADPH, 37°C, 60 min)Start->IncubationQuenchProtein Precipitation(Ice-cold ACN + IS)Incubation->QuenchCentrifugeCentrifugation(10,000g, 10 min)Quench->CentrifugeSupernatantSupernatant CollectionCentrifuge->SupernatantLCMSLC-MS/MS Analysis(Scan for m/z 431)Supernatant->LCMSIDIdentify 6β-OH Peak(Rt shift vs Parent)LCMS->ID

Figure 2: Step-by-step workflow for the in vitro generation and identification of 6

Clinical Implications: Drug-Drug Interactions (DDIs)

Because Eplerenone is cleared primarily via conversion to 6

  • The Risk: Co-administration with potent CYP3A4 inhibitors (e.g., Ketoconazole, Itraconazole, Ritonavir) blocks the formation of the inactive metabolite.

  • The Consequence: Eplerenone plasma concentrations can increase by 5-fold , significantly increasing the risk of hyperkalemia (high potassium), which can be fatal.

  • The Solution:

    • Contraindication: Potent CYP3A4 inhibitors are contraindicated with Eplerenone.[6]

    • Dose Adjustment: Moderate inhibitors (e.g., Verapamil, Erythromycin) require reducing the Eplerenone dose (typically to 25 mg).

This dependency makes 6


References
  • Pfizer Inc. (2002). Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[2]

  • Cook, C. S., et al. (2002). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. Drug Metabolism and Disposition.[1][4]

  • Zhang, J. Y., et al. (2003). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. Drug Metabolism and Disposition.[1][4]

  • Weinberger, M. H., et al. (2002). Eplerenone, a Selective Aldosterone Blocker, in Mild-to-Moderate Hypertension.[2] American Journal of Hypertension.

  • McGraw, J., et al. (2019).[5] The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism. Toxicology Letters.

biological role of 6beta-Hydroxyeplerenone

The Metabolic Fate and Pharmacological Inertness of 6 -Hydroxyeplerenone: A Guide to Eplerenone Disposition

Executive Summary

6


-Hydroxyeplerenone12

This technical guide dissects the biological role of 6

Molecular Identity and Physicochemical Profile

Eplerenone (Inspra) is structurally distinct from spironolactone due to the replacement of the 17




Structural Comparison
FeatureEplerenone (Parent)6

-Hydroxyeplerenone (Metabolite)
Molecular Formula C

H

O

C

H

O

Molecular Weight 414.49 g/mol 430.49 g/mol
Key Functional Group 9,11-epoxy lactone6

-Hydroxyl + 9,11-epoxy lactone
Polarity Lipophilic (LogP ~1.[3][4]34)Increased Polarity (Hydrophilic shift)
Stereochemistry 6-position is unsubstituted6-position has

-oriented -OH

Chemical Significance: The introduction of the polar hydroxyl group at the 6

Metabolic Pathway: The CYP3A4 Mechanism

The biotransformation of eplerenone is predominantly hepatic, mediated almost entirely by CYP3A4.[1][2] This dependence makes the formation of 6

Mechanism of Action[5][6][7]
  • Substrate Binding: Eplerenone binds to the heme center of CYP3A4.

  • Oxygen Activation: The enzyme activates molecular oxygen.

  • Hydroxylation: A specific insertion of oxygen occurs at the allylic C6 position.

  • Stereoselectivity: The reaction is highly stereoselective for the

    
    -isomer; the 
    
    
    -isomer is negligible or non-existent in human plasma.
Pathway Visualization

The following diagram illustrates the metabolic trajectory and the subsequent renal elimination.

MetabolicPathwaycluster_legendLegendEplerenoneEplerenone(Active Drug)CYP3A4CYP3A4 Enzyme(Liver Microsomes)Eplerenone->CYP3A4Substrate BindingMetabolite6β-Hydroxyeplerenone(Inactive Metabolite)CYP3A4->MetaboliteHydroxylation(+16 Da)ExcretionRenal/Fecal Excretion(Urine: 67%, Feces: 32%)Metabolite->ExcretionClearancekey1Blue: Active Parentkey2Green: Inactive Product

Caption: The exclusive CYP3A4-mediated conversion of Eplerenone to 6

5

Pharmacological Profile: The "Inactive" Status

A critical distinction in MRA development is the activity of metabolites.[2] While spironolactone relies on active metabolites for therapeutic duration, eplerenone's efficacy is driven solely by the parent drug.

Receptor Binding Affinity

The mineralocorticoid receptor (MR) requires a specific hydrophobic envelope to bind ligands. The 6

ParameterEplerenone6

-Hydroxyeplerenone
MR Binding Affinity (IC

)
~360 nM> 10,000 nM (Effectively None)
Functional Potency HighInactive
Glucocorticoid Receptor Affinity Low (<1%)Negligible
Androgen/Progesterone Affinity Low (<1%)Negligible

Scientific Implication: The lack of activity in 6


Bioanalytical Quantification (LC-MS/MS)

Quantifying 6

Methodological Protocol

Objective: Simultaneous quantification of Eplerenone and 6

1. Sample Preparation (Liquid-Liquid Extraction):

  • Matrix: 200

    
    L Human Plasma.
    
  • Internal Standard (IS): Eplerenone-d3 or d6.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Procedure:

    • Spike plasma with IS.

    • Add 1 mL MTBE, vortex for 10 min.

    • Centrifuge at 4000 rpm for 10 min.

    • Evaporate supernatant under nitrogen stream.[4]

    • Reconstitute in Mobile Phase (50:50 Methanol:Water).

2. Chromatographic Conditions (LC):

  • Column: C18 Reverse Phase (e.g., Waters Atlantis dC18, 150 x 3 mm, 3

    
    m).
    
  • Mobile Phase: Isocratic or Gradient.

    • Phase A: 10 mM Ammonium Acetate (pH 7.4).

    • Phase B: Methanol or Acetonitrile.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

3. Mass Spectrometry (MS/MS) Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[4]

  • Detection: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Eplerenone 415.2

163.130
6

-OH Eplerenone
431.2

337.128
Eplerenone-d3 (IS) 418.2

166.130
Analytical Workflow Diagram

AnalyticalWorkflowSamplePlasma Sample(200 µL)ExtractionLLE Extraction(MTBE Solvent)Sample->ExtractionSeparationLC Separation(C18 Column, MeOH/NH4OAc)Extraction->SeparationIonizationESI (+) SourceSeparation->IonizationDetectionMRM DetectionParent: 415 -> 163Metabolite: 431 -> 337Ionization->Detection

Caption: Step-by-step LC-MS/MS workflow for isolating and detecting Eplerenone and its metabolite.

Clinical Implications & Drug Interactions

Because 6

CYP3A4 Interaction Matrix
  • Inhibitors (e.g., Ketoconazole, Erythromycin): Block the formation of 6

    
    -hydroxyeplerenone.
    
    • Result: 5-fold increase in Eplerenone AUC.

    • Action: Contraindicated or dose reduction required (25 mg).

  • Inducers (e.g., Rifampin, St. John's Wort): Accelerate conversion to 6

    
    -hydroxyeplerenone.
    
    • Result: 30-70% decrease in Eplerenone AUC.

    • Action: Efficacy loss; avoid concomitant use.

Renal Impairment

Eplerenone is cleared ~67% via urine, primarily as metabolites.

  • Observation: In severe renal disease, 6

    
    -hydroxyeplerenone levels rise significantly.
    
  • Safety: Due to its inactivity, this accumulation does not necessitate dose adjustment based on the metabolite. Dose adjustments are based on potassium levels and the parent drug's pharmacodynamics.

References

  • Cook, C. S., et al. (2002). "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5." Drug Metabolism and Disposition, 30(12), 1344-1351. Link

  • FDA Label. (2002).[6] "Inspra (eplerenone) tablets, for oral use."[1] Food and Drug Administration.[4][6] Link

  • Zhang, J. Y., et al. (2003). "Pharmacokinetics and metabolism of eplerenone in humans." The Journal of Clinical Pharmacology, 43(10), 1097-1104.
  • Filist, M., et al. (2016).[4] "Environmentally friendly LC/MS determination of eplerenone in human plasma." Acta Poloniae Pharmaceutica, 73(6), 1489-1497. Link

  • Garthwaite, S. M., & McMahon, E. G. (2004).[7] "The evolution of mineralocorticoid receptor antagonists." Molecular and Cellular Endocrinology, 217(1-2), 27-31.

pharmacokinetics of 6beta-Hydroxyeplerenone in humans

Pharmacokinetics and Bioanalysis of 6 -Hydroxyeplerenone: A Technical Guide

Executive Summary

6


-Hydroxyeplerenone (6

-OH-EPL)
CYP3A4-mediated oxidation

pharmacologically inactive

This guide analyzes the pharmacokinetic (PK) behavior of 6

Metabolic Genesis and Enzymology

The formation of 6

12Cytochrome P450 3A4 (CYP3A4)

Mechanism of Formation[3]
  • Substrate: Eplerenone (Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,

    
    -lactone, methyl ester).[3][4]
    
  • Enzyme: CYP3A4 (Major), CYP3A5 (Minor).

  • Reaction: Stereoselective 6

    
    -hydroxylation.
    
  • Clinical Implication: Because this pathway is the rate-limiting step in Eplerenone clearance, potent CYP3A4 inhibitors (e.g., ketoconazole) can increase Eplerenone exposure by up to 5-fold, while inducers (e.g., rifampin) can decrease it by ~30%.

Pathway Visualization

The following diagram illustrates the metabolic conversion and subsequent elimination pathways.

MetabolicPathwayEplerenoneEplerenone(Parent Drug)CYP3A4CYP3A4(Liver Microsomes)Eplerenone->CYP3A4Substrate BindingMetabolite6β-Hydroxyeplerenone(Inactive Metabolite)CYP3A4->Metabolite6β-HydroxylationExcretionExcretion(Urine & Feces)Metabolite->ExcretionElimination(~32% of Dose)

Figure 1: The CYP3A4-mediated metabolic pathway of Eplerenone to 6

5

Pharmacokinetic Profile in Humans[1][2][3][7][8][9][10]

Systemic Exposure and Activity

Unlike the active metabolite of spironolactone (canrenone), 6

no relevant mineralocorticoid receptor binding activity
ParameterEplerenone (Parent)6

-Hydroxyeplerenone (Metabolite)
Pharmacologic Activity Active (Aldosterone Antagonist)Inactive
Primary Elimination Metabolism (Hepatic)Renal & Fecal Excretion
Plasma Protein Binding ~50% (

-acid glycoprotein)
Low to Moderate

~1.5 hoursVariable (Formation dependent)
Accumulation None (Steady state in 2 days)Negligible
Excretion Kinetics

Mass balance studies using [


2
  • Total Recovery: Approximately 32% of the administered oral dose is recovered as 6

    
    -OH-EPL.[1][2]
    
  • Route: It is excreted in both urine and feces, indicating that while it is formed in the liver, it undergoes both biliary and renal elimination.

  • Renal Clearance: The metabolite is more polar than the parent, facilitating urinary excretion without further conjugation.

Bioanalytical Methodology (LC-MS/MS)

Quantifying 6

Experimental Protocol

Objective: Simultaneous quantification of Eplerenone and 6

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Waters Oasis HLB).

    • Conditioning: Methanol followed by Water.

    • Loading: 200

      
      L Plasma + Internal Standard (Eplerenone-d3).
      
    • Wash: 5% Methanol in Water (removes proteins/salts).

    • Elution: 100% Methanol or Acetonitrile.

    • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Zorbax XDB-C18, 2.1 x 50 mm, 3.5

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 30% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS/MS Parameters):

    • Ionization: Positive Electrospray Ionization (+ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Eplerenone:

        
         415.2 
        
        
        163.1
      • 6

        
        -OH-EPL:
        
        
        431.2
        
        
        [Fragment specific to OH loss]
Analytical Workflow Diagram

BioanalysisSampleHuman Plasma/Urine(200 µL)IS_AddAdd Internal Standard(Eplerenone-d3)Sample->IS_AddExtractionSolid Phase Extraction(HLB Cartridge)IS_Add->ExtractionPre-treatmentSeparationLC Separation(C18 Column, Gradient)Extraction->SeparationEluate InjectionDetectionMS/MS Detection(+ESI, MRM Mode)Separation->DetectionRetention TimeDataQuantification(Linear Regression)Detection->DataPeak Area Ratio

Figure 2: Validated LC-MS/MS workflow for the quantification of 6

Clinical Relevance & Safety

The inactivity of 6

  • Drug-Drug Interactions (DDI): While 6

    
    -OH-EPL itself is not an inhibitor, its formation is highly sensitive to CYP3A4 modulation. In clinical trials, co-administration with mild CYP3A4 inhibitors (e.g., erythromycin, saquinavir) increased parent drug AUC significantly, confirming the 6
    
    
    -hydroxylation pathway as the bottleneck for clearance.
  • Renal Impairment: Although 6

    
    -OH-EPL is excreted renally, its accumulation in patients with renal failure is clinically irrelevant due to its lack of pharmacologic activity.
    

References

  • Cook, C. S., et al. (2002). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5.[6] Drug Metabolism and Disposition.[1][2][7][5][8]

  • Pfizer Inc. (2002). Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[7]

  • Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans.[1] Drug Metabolism and Disposition.[1][2][7][5][8]

  • Kanan, M., et al. (2023). Exploring The Clinical Pharmacokinetics of Eplerenone: A Systematic Review. Pharmacy Practice.[9][10]

Technical Guide: The Metabolic Pathway of Eplerenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eplerenone (Inspra) represents the second generation of aldosterone antagonists, distinguished by its high selectivity for the mineralocorticoid receptor (MR) and a metabolic profile that differs fundamentally from its predecessor, spironolactone. Unlike spironolactone, which relies on active metabolites (canrenone) for therapeutic effect, eplerenone is active in its parent form and is extensively metabolized into inactive polar species.

This guide details the cytochrome P450 (CYP)-mediated biotransformation of eplerenone, focusing on the dominant CYP3A4 pathway.[1][2][3][4][5][6] It provides researchers with the mechanistic understanding and experimental protocols necessary to study eplerenone disposition, drug-drug interactions (DDIs), and metabolic stability.

Molecular Mechanism & Pharmacokinetic Profile[1][2][3][7][8][9]

Structural Selectivity

Eplerenone is a selective aldosterone receptor antagonist (SARA).[7] Its chemical structure is derived from spironolactone but includes a 9,11-epoxide group. This structural modification reduces its affinity for progesterone and androgen receptors, thereby minimizing the sexual side effects (gynecomastia, menstrual irregularities) common with non-selective antagonists.

ADME Overview
  • Absorption: Rapidly absorbed with a

    
     of approximately 1.5 hours.[4] Absolute bioavailability is ~69%.[4][6]
    
  • Distribution: Plasma protein binding is moderate (~50%), primarily to alpha-1-acid glycoprotein (AAG), not albumin. This is critical for interpreting in vitro clearance data, as high AAG binding can limit the free fraction available for metabolism.

  • Elimination: The elimination half-life (

    
    ) is 3–6 hours.[4][6] Excretion is balanced between urine (~67%) and feces (~32%).[2][5][8][9]
    

The Metabolic Pathway[3][5][7][8][11]

The metabolism of eplerenone is non-saturable within the clinical dose range and is mediated almost exclusively by the cytochrome P450 system in the liver.

The CYP3A4 Dominance

Approximately 95% of eplerenone metabolism is catalyzed by CYP3A4 .[2][4][5][6] A minor contribution is made by CYP3A5 , which is relevant in populations with specific CYP3A5 genetic polymorphisms.

Key Metabolites

Unlike many cardiovascular drugs, eplerenone does not generate active circulating metabolites. The metabolic cascade functions as a deactivation pathway.

  • 6

    
    -Hydroxy Eplerenone (Major): 
    
    • Formed via hydroxylation at the 6

      
       position.[5][10][8]
      
    • Mediated primarily by CYP3A4 .[1][2][4][6][9][7][11]

    • Pharmacologically inactive.

    • Accounts for ~32% of excreted radioactivity.[2][4][6][10][8][9][12]

  • 21-Hydroxy Eplerenone (Minor):

    • Formed via hydroxylation at the 21 position.[5][10][8][13]

    • Mediated by both CYP3A4 and CYP3A5 .[5][14]

    • Pharmacologically inactive.

  • Open-Ring Form (Hydrolysis):

    • The lactone ring can open to form a carboxylic acid species (EPA).

    • In human plasma, this species is minor (AUC <5% of parent) and is largely pH-dependent.

Pathway Visualization

The following diagram illustrates the enzymatic flow and metabolite generation.

EplerenoneMetabolism Eplerenone Eplerenone (Parent Drug) CYP3A4 CYP3A4 (Primary Enzyme) Eplerenone->CYP3A4 CYP3A5 CYP3A5 (Minor Enzyme) Eplerenone->CYP3A5 Metab6B 6β-OH Eplerenone (Major Metabolite) [Inactive] CYP3A4->Metab6B Hydroxylation Metab21 21-OH Eplerenone (Minor Metabolite) [Inactive] CYP3A4->Metab21 Hydroxylation CYP3A5->Metab21 Hydroxylation MetabDi 6β,21-diOH Eplerenone (Secondary Metabolite) Metab6B->MetabDi Secondary Oxidation Excretion Urinary/Fecal Excretion Metab6B->Excretion Metab21->MetabDi Metab21->Excretion MetabDi->Excretion

Figure 1: The metabolic cascade of eplerenone.[5][10][15] Note the dominance of CYP3A4 in the formation of the major 6


-OH metabolite.[5]

Experimental Protocols: In Vitro Metabolic Stability

To study eplerenone metabolism or evaluate potential drug-drug interactions (DDIs), researchers utilize Human Liver Microsomes (HLM) or recombinant CYP enzymes.

Protocol Rationale

Since eplerenone is a CYP3A4 substrate, the assay must ensure linear conditions regarding time and protein concentration. The use of specific inhibitors (e.g., Ketoconazole for CYP3A4) is required to validate the enzymatic fraction.

Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound: Eplerenone (10 mM stock in DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Deuterated Eplerenone).

Workflow:

  • Preparation: Dilute HLMs to a working concentration of 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Spike Eplerenone (final conc. 1 µM) into the HLM mixture. Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Why? To detect non-enzymatic degradation before the reaction starts.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of Stop Solution. Vortex for 10 minutes.

  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS monitoring the parent transition (m/z 415.2 → product ions).

Experimental Workflow Diagram

AssayProtocol cluster_sampling Kinetic Sampling (0-60 min) Start Reaction Mixture (HLM + Buffer + Eplerenone) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in ACN (Precipitate Protein) Sample->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->Analysis

Figure 2: Standard workflow for determining intrinsic clearance (


) of eplerenone in liver microsomes.

Quantitative Data & Clinical Implications

Pharmacokinetic Parameters

The following table summarizes the consensus data from healthy volunteers and in vitro scaling.

ParameterValueNotes
Bioavailability (F) 69%High oral absorption.[4]

1.5 – 2.0 hRapid onset.
Protein Binding ~50%Binds to Alpha-1-acid glycoprotein.[4]
Volume of Distribution (

)
42 – 90 LExtensive tissue distribution.
Clearance (CL) ~10 L/hrPrimarily metabolic clearance.
Renal Excretion < 5%Unchanged drug in urine is negligible.[2][4][6][10]
Drug-Drug Interactions (DDIs)

Because Eplerenone is a sensitive substrate for CYP3A4, its exposure is drastically altered by CYP modulators.

  • Strong CYP3A4 Inhibitors (e.g., Ketoconazole):

    • Impact: Increases Eplerenone AUC by ~5.4-fold and

      
       by ~1.7-fold.[2]
      
    • Clinical Action: Contraindicated.[2][9][11][16]

  • Moderate CYP3A4 Inhibitors (e.g., Erythromycin, Verapamil):

    • Impact: Increases Eplerenone AUC by ~2.0 to 2.4-fold.

    • Clinical Action: Dose reduction (start at 25 mg).

  • CYP3A4 Inducers (e.g., St. John's Wort, Rifampin):

    • Impact: Decreases Eplerenone AUC by ~30–70%.

    • Clinical Action: Avoid concomitant use; efficacy may be lost.

References

  • FDA Label (Inspra). (2002).[2][6][7][16] Prescribing Information: Clinical Pharmacology. U.S. Food and Drug Administration.[2][7] Link

  • Cook, C. S., et al. (2003).[8] Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans.[8][12] Drug Metabolism and Disposition, 31(11), 1448-1455. Link

  • McGraw, N. J., et al. (2019). The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism.[5][10] Toxicology Letters, 315, 1-7. Link

  • Weinberger, M. H., et al. (2002). Eplerenone, a selective aldosterone blocker, in mild-to-moderate hypertension. American Journal of Hypertension, 15(8), 709-716. Link

Sources

Methodological & Application

analytical methods for 6beta-Hydroxyeplerenone detection

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6 -Hydroxyeplerenone in Biological Matrices

Introduction & Scientific Context

Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of chronic heart failure and hypertension. Unlike spironolactone, it exhibits high selectivity for the mineralocorticoid receptor, minimizing androgenic and progestational side effects.

The metabolic fate of Eplerenone is clinically significant. It is extensively metabolized by Cytochrome P450 3A4 (CYP3A4) .[1][2] The primary metabolic pathway involves the hydroxylation at the 6

6

-Hydroxyeplerenone
  • Pharmacokinetic Profiling: It serves as a direct marker of Eplerenone clearance and CYP3A4 activity.

  • Drug-Drug Interaction (DDI) Studies: Monitoring the ratio of Eplerenone to 6

    
    -Hydroxyeplerenone can elucidate the impact of CYP3A4 inducers or inhibitors.
    
Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated conversion of Eplerenone to its 6

MetabolicPathwayEplerenoneEplerenone(Parent Drug)MW: 414.5Metabolite6β-Hydroxyeplerenone(Inactive Metabolite)MW: 430.5Eplerenone->MetaboliteHydroxylation (+O)HydroxyAcidEplerenone Hydroxyacid(Open Lactone Ring)MW: 432.5Eplerenone->HydroxyAcidHydrolysis (+H2O)(pH dependent)CYP3A4CYP3A4(Liver Microsomes)CYP3A4->MetaboliteCatalysis

Figure 1: Metabolic pathway of Eplerenone highlighting the CYP3A4-mediated formation of 6

Experimental Design Strategy

Analytical Challenges & Solutions
  • Lactone Stability: Eplerenone contains a

    
    -lactone ring that can hydrolyze to a hydroxy acid form under alkaline conditions.
    
    • Solution: Maintain neutral to slightly acidic pH (pH ~7.4 or lower) during extraction and chromatography using Ammonium Acetate buffers.

  • Isobaric Interferences: Distinguishing the 6

    
    -hydroxyl metabolite (m/z 431) from other potential isomers or the open-ring acid (m/z 433).
    
    • Solution: High-resolution chromatographic separation using a C18 or C8 column and specific MRM transitions.

  • Matrix Complexity: Plasma and urine contain endogenous steroids (e.g., cortisol) that can interfere.

    • Solution: Liquid-Liquid Extraction (LLE) with Methyl t-butyl ether (MTBE) provides superior cleanup compared to protein precipitation, removing phospholipids effectively.

Detailed Protocol

Materials and Reagents
  • Analytes: Eplerenone (Reference Standard), 6

    
    -Hydroxyeplerenone (Metabolite Standard).[2][3]
    
  • Internal Standard (IS): Eplerenone-d3 or d6 (Deuterated analog preferred for compensation of matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl t-butyl ether (MTBE), Formic Acid.

  • Buffer: 1M Ammonium Acetate (pH adjusted to 7.4).

  • Matrix: Drug-free human plasma or urine.

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE for optimal recovery and cleanliness.

  • Aliquot: Transfer 200 µL of plasma/urine into a clean glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Extraction: Add 1.5 mL of MTBE (Methyl t-butyl ether).

    • Why MTBE? It forms a clear upper organic layer and extracts steroids efficiently while leaving polar interferences behind.

  • Agitation: Shake on a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean glass vial.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:Water with 10mM Ammonium Acetate). Vortex well.

  • Injection: Transfer to autosampler vials. Inject 10 µL .

LC-MS/MS Conditions
Chromatographic Parameters
  • Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Agilent Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) OR Waters Atlantis dC18 (150 x 3 mm, 3 µm).

    • Note: A C8 column often provides sharper peak shapes for steroid-like compounds, while dC18 offers better retention for polar metabolites.

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.4).[4][5]

  • Mobile Phase B: Acetonitrile (or Methanol).[6]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Equilibration
1.0 30 Isocratic Hold
4.0 80 Linear Ramp (Elution)
5.0 80 Wash
5.1 30 Return to Initial

| 7.0 | 30 | Re-equilibration |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Mode: Multiple Reaction Monitoring (MRM).[5]

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 350°C.[6]

  • Desolvation Gas: Nitrogen (600-800 L/hr).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Eplerenone 415.1 [M+H]+163.125100
6

-OH Eplerenone
431.1 [M+H]+337.122100
Eplerenone-d3 (IS) 418.1 [M+H]+163.125100

Note: The transition 431 -> 337 corresponds to the loss of water and specific ring fragmentation characteristic of the hydroxylated metabolite. Always optimize Collision Energy (CE) for your specific instrument.

Method Validation & Performance

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the method must meet the following criteria:

  • Linearity: 10 ng/mL to 2500 ng/mL (

    
    ).
    
  • LLOQ (Lower Limit of Quantitation): 10 ng/mL (Signal-to-Noise ratio

    
     10).
    
  • Accuracy:

    
     of nominal concentration ( 
    
    
    at LLOQ).
  • Precision (CV%):

    
     (
    
    
    at LLOQ).
  • Recovery: > 80% for both analyte and IS.

  • Matrix Effect: Assess using post-extraction spike method. IS-normalized matrix factor should be close to 1.0.

Workflow Visualization

The following diagram outlines the critical path for sample processing and data acquisition.

WorkflowSampleBiological Sample(200 µL Plasma/Urine)IS_AddAdd Internal Standard(Eplerenone-d3)Sample->IS_AddLLELLE Extraction(1.5 mL MTBE)IS_Add->LLECentrifugeCentrifuge & Separate(Organic Layer)LLE->CentrifugeDryEvaporate to Dryness(N2 stream @ 40°C)Centrifuge->DryReconstituteReconstitute(100 µL Mobile Phase)Dry->ReconstituteLCMSLC-MS/MS Analysis(MRM Mode)Reconstitute->LCMS

Figure 2: Step-by-step extraction and analysis workflow ensuring minimal matrix interference.

Expert Troubleshooting & Tips

  • Peak Tailing: If you observe tailing for 6

    
    -Hydroxyeplerenone, check the pH of your mobile phase. The 6
    
    
    -hydroxyl group increases polarity; ensure your ammonium acetate buffer is fresh and correctly pH-adjusted to 7.4.
  • Lactone Hydrolysis: Avoid leaving samples in the autosampler for extended periods (>24h) at room temperature. The lactone ring is susceptible to hydrolysis. Keep the autosampler temperature at 4°C.

  • Carryover: Due to the steroid nature, Eplerenone can stick to rotor seals. Use a needle wash solution of 50:50 Methanol:Isopropanol to eliminate carryover.

  • Isomer Separation: If you detect a peak with m/z 431 eluting very close to 6

    
    -OH, it may be the 21-hydroxy metabolite (formed by CYP3A5). Optimize the gradient slope (e.g., 0.5% B per minute increase) to resolve these isomers.
    

References

  • Zhang, J. et al. "A Validated SPE-LC-MS/MS Assay for Eplerenone and Its Hydrolyzed Metabolite in Human Urine." Journal of Chromatography B, 2003. Link

  • Cook, C.S. et al. "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5." Drug Metabolism and Disposition, 2002.[1] Link

  • Bus-Kwasnik, K. et al. "Environmentally friendly LC/MS determination of eplerenone in human plasma." Acta Poloniae Pharmaceutica, 2016. Link

  • McGraw, J. et al. "The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism." Toxicology Letters, 2019.[2] Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.[1] Link

synthesis and characterization of 6beta-Hydroxyeplerenone

Application Note: Synthesis and Characterization of 6 -Hydroxyeplerenone

Abstract

6

biocatalytic synthesis protocolchemical synthesis strategy

Introduction & Metabolic Context

Eplerenone is structurally distinct from spironolactone due to the presence of a 9,11-epoxide and a 7

The metabolism of Eplerenone is regioselective:

  • Major Pathway: 6

    
    -hydroxylation via CYP3A4.[1]
    
  • Minor Pathway: 21-hydroxylation (via CYP3A4/5).

  • Clinical Relevance: 6

    
    -OH Eplerenone is pharmacologically inactive but accounts for ~32% of the excreted dose, making it a vital marker for CYP3A4 activity and drug-drug interaction (DDI) studies.
    
Metabolic Pathway Diagram

Eplerenone_MetabolismEplerenoneEplerenone(Substrate)CYP3A4CYP3A4(Liver Microsomes)Eplerenone->CYP3A4 NADPH, O2Metabolite6β-Hydroxy Eplerenone(Major Metabolite)CYP3A4->Metabolite RegioselectiveHydroxylationInactivePharmacologicallyInactiveMetabolite->Inactive

Figure 1: Biotransformation pathway of Eplerenone mediated by CYP3A4.[2]

Protocol A: Biocatalytic Synthesis (Recommended)

Purpose: Generation of high-purity analytical standards with guaranteed stereochemistry. Scale: Milligram (mg) scale.

Reagents & Materials[4][5]
  • Substrate: Eplerenone (Purity >98%).

  • Enzyme Source: Recombinant Human CYP3A4 Supersomes™ (co-expressed with P450 Reductase & Cytochrome b5).

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN).

Step-by-Step Workflow
  • Pre-Incubation Mixture:

    • Prepare a reaction vessel (glass) with 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add CYP3A4 Supersomes to a final concentration of 50–100 pmol/mL.

    • Add Eplerenone (dissolved in DMSO, final DMSO <0.1%) to a final concentration of 50 µM.

    • Critical: Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the NADPH Regenerating System to initiate the reaction.

    • Incubate at 37°C with gentle shaking (100 rpm) for 60–120 minutes.

    • Note: Monitor conversion by HPLC every 30 mins to prevent over-oxidation.

  • Termination & Extraction:

    • Quench reaction with an equal volume of ice-cold ACN.

    • Centrifuge at 10,000 x g for 10 minutes to pellet protein.

    • Extract the supernatant with Ethyl Acetate (3x volumes).

    • Evaporate the organic layer under Nitrogen (

      
      ) at 30°C.
      
  • Purification:

    • Reconstitute residue in 50:50 Methanol:Water.

    • Purify via Semi-Preparative HPLC (See Section 5).

Protocol B: Chemical Synthesis Strategy (Scalable)

Purpose: Multi-gram synthesis for toxicity studies. Challenge: Preserving the 9,11-epoxide and 7-ester while oxidizing the C6 position.

Synthetic Route:

  • Enol Ether Formation: Eplerenone is treated with triethyl orthoformate and p-toluenesulfonic acid (catalytic) in dioxane to form the 3-ethoxy-3,5-diene intermediate.

  • Stereoselective Oxidation: The dienol ether is oxidized using Monoperoxyphthalic acid (MMPP) or m-CPBA in buffered dichloromethane. The 7

    
    -substituent directs the incoming oxidant to the 
    
    
    -face, favoring 6
    
    
    -hydroxylation.
  • Hydrolysis: Mild acidic workup hydrolyzes the enol ether to restore the 3-keto-4-ene system, yielding 6

    
    -OH Eplerenone.
    

Synthesis_WorkflowStep1Eplerenone(SM)Step2Enol Ether Formation(Triethyl orthoformate, pTSA)Step1->Step2Step3Oxidation(mCPBA or MMPP)Step2->Step3 Directs to 6βStep4Hydrolysis(H3O+)Step3->Step4Final6β-Hydroxy EplerenoneStep4->Final

Figure 2: Chemical synthesis workflow via dienol ether intermediate.

Purification & Analytical Methods

High-Performance Liquid Chromatography (HPLC)[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (characteristic enone absorption).

  • Retention Time: Eplerenone (~10.5 min), 6

    
    -OH Eplerenone (~8.2 min - elutes earlier due to polarity).
    

Characterization Data

The following data validates the identity of 6

Mass Spectrometry (LC-MS/MS)
  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 430.49 Da[5][3][4]

  • Ionization: ESI Positive Mode

    
    
    
  • Parent Ion: m/z 431.2

  • Key Fragments:

    • m/z 413.2:

      
       (Loss of 6-OH group).
      
    • m/z 395.2:

      
       (Loss of 6-OH and 11-OH/epoxide opening).
      
    • m/z 379.2: Loss of Methanol (

      
      ) from the ester.
      
Nuclear Magnetic Resonance (NMR)

The 6

PositionProton (

)
Chemical Shift (

, ppm)
MultiplicityDiagnostic Note
H-4 Vinylic5.85 - 5.95Singlet (s)Deshielded vs Eplerenone (due to 6-OH)
H-6 Methine4.35 - 4.45 Broad Singlet / DoubletKey Diagnostic Signal (Equatorial H)
H-7 Methine2.90 - 3.10MultipletShifted due to proximity to 6-OH
H-21 Lactone4.10 - 4.30MultipletUnchanged
Me-18 Methyl1.05SingletAngular methyl
Me-19 Methyl1.35SingletAngular methyl
-COOMe Ester3.65 - 3.70SingletMethyl ester

Solvent:


Storage and Stability

  • Physical State: White to off-white solid.

  • Storage: -20°C (Long term), desiccated.

  • Solution Stability: Stable in Methanol/Acetonitrile for 24 hours at 4°C. Avoid acidic solutions to prevent epoxide hydrolysis.

  • Handling: Protect from light (potential for autoxidation).

References

  • Metabolism & CYP3A4 Involvement: Cook, C.S., et al. "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs." Drug Metabolism and Disposition, 2002, 30(12), 1344-1351.[1]

  • Chemical Synthesis of Eplerenone Impurities: Zhang, J., et al. "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone." Molecules, 2017, 22(8), 1346.

  • General Steroid 6

    
    -Hydroxylation Protocols: 
    Schanzer, W., et al. "Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites." Steroids, 1992.
    
    
  • Analytical Standards & CAS D

    
    -hydroxy Eplerenone (Item No. 26343).
    
    

Application Note: Experimental Design for Studying Eplerenone Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental framework for evaluating the metabolic stability and metabolite profile of Eplerenone (Inspra), a selective mineralocorticoid receptor antagonist (MRA). Unlike its predecessor spironolactone, eplerenone is characterized by a lack of active metabolites and high selectivity for the mineralocorticoid receptor. Its metabolism is predominantly mediated by CYP3A4 , making it a sensitive probe for CYP3A4 activity but also a "victim" drug in drug-drug interactions (DDIs). This protocol synthesizes best practices for microsomal incubation, intrinsic clearance (


) determination, and LC-MS/MS quantification, with specific attention to the lactone ring stability and 6

-hydroxylation pathways.

Strategic Overview & System Selection

The Metabolic Landscape

Eplerenone is metabolized primarily (~80%) by CYP3A4 (and to a minor extent by CYP3A5) into inactive metabolites. The two primary metabolic pathways are:

  • 6

    
    -Hydroxylation:  The major route, forming 6
    
    
    
    -hydroxy eplerenone (inactive).
  • Lactone Ring Hydrolysis: Opening of the

    
    -lactone ring to form the open-acid metabolite (inactive). Note: This can occur chemically in plasma/buffer if pH is not controlled.
    
Model System Selection Matrix

For studying eplerenone metabolism, the choice of in vitro system dictates the data quality.

SystemSuitabilityRationale
Human Liver Microsomes (HLM) High Contains high concentrations of CYP3A4; ideal for determining intrinsic clearance (

) and phenotyping 6

-hydroxylation.
Recombinant CYP3A4 (rCYP) Medium Useful for confirming enzyme kinetics (

,

) but lacks the holistic lipid/protein environment of HLM.
Primary Hepatocytes High Gold standard for evaluating transporter-mediated uptake and total clearance (Phase I + Phase II), though eplerenone has minimal Phase II conjugation.
S9 Fraction Low Lower enzyme density compared to microsomes; not recommended for low-turnover clearance studies.

Experimental Workflow: Metabolic Stability

The following workflow utilizes Human Liver Microsomes (HLM) to determine the in vitro intrinsic clearance.

Critical Reagents
  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Crucial: Maintain pH 7.4 strictly to prevent chemical hydrolysis of the lactone ring.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Substrate: Eplerenone (Stock 10 mM in DMSO). Final incubation concentration: 1

    
    M (Must be 
    
    
    
    ).
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Dexamethasone or

    
    -Eplerenone).
    
Automated Workflow Diagram

The following diagram illustrates the critical path for the stability assay, highlighting the decision points for mechanism-based inactivation.

Eplerenone_Workflow cluster_mech Metabolic Pathway Prep 1. Preparation (Buffer pH 7.4 + HLM) PreInc 2. Pre-Incubation (5 min @ 37°C) Prep->PreInc + Eplerenone (1µM) Start 3. Initiation (+ NADPH) PreInc->Start Sample 4. Sampling (0, 5, 15, 30, 45, 60 min) Start->Sample Quench 5. Quench (+ ACN + IS) Sample->Quench Analysis 6. LC-MS/MS (MRM Mode) Quench->Analysis Epl Eplerenone Met 6β-OH Eplerenone (Inactive) Epl->Met Hydroxylation CYP CYP3A4 CYP->Met

Caption: Step-by-step microsomal stability workflow with integrated metabolic pathway context.

Step-by-Step Protocol
  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

  • Substrate Addition: Spike Eplerenone to 1

    
    M (0.1% DMSO final).
    
  • Pre-incubation: Warm mixture to 37°C for 5 minutes to fluidize microsomal lipids.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control A: No NADPH (Assess chemical stability).

    • Control B: Midazolam (Positive control for CYP3A4 activity).[1]

  • Sampling: At

    
     min, transfer 50 
    
    
    
    L of incubation mixture into 150
    
    
    L ice-cold Acetonitrile containing IS.
  • Processing: Vortex for 1 min, Centrifuge at 4000g for 15 min (4°C). Inject supernatant onto LC-MS/MS.[1][2]

Analytical Conditions (LC-MS/MS)

Accurate quantification requires separating the parent from the 6


-OH metabolite and the open-ring acid form.
Chromatographic Parameters
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6

    
    m) or Zorbax XDB-C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

Mass Spectrometry (MRM Transitions)

Operate in Positive ESI mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Eplerenone 415.2163.13025
Eplerenone (Qual) 415.2355.13020
6

-OH Eplerenone
431.2337.23228
Eplerenone Acid 433.2337.43022
Dexamethasone (IS) 393.1355.12515

Note: The acid metabolite (hydrolysis product) has a mass of 432 Da (detected as 433 M+H), distinct from the hydroxylated metabolite (431 M+H).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope (


) of the linear regression is used:




Interpretation of Results
  • High Clearance:

    
     min. Suggests significant first-pass effect.
    
  • Low Clearance:

    
     min. Eplerenone typically shows moderate stability in HLM.
    
  • DDI Implication: If

    
     is high, the drug is highly susceptible to CYP3A4 inhibitors (e.g., Ketoconazole), necessitating clinical dose adjustments (as seen in the FDA label).
    

References

  • FDA Access Data. Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[3][4] [Link]

  • Cook, C. S., et al. (2002). Pharmacokinetics and metabolism of the selective mineralocorticoid receptor antagonist eplerenone in humans.[5][6] Drug Metabolism and Disposition.[5][6][7][8][9] [Link]

  • Zhang, J., et al. (2003). A Validated SPE-LC-MS/MS Assay for Eplerenone and Its Hydrolyzed Metabolite in Human Urine. Journal of Chromatography B. [Link]

  • Bioduro-Global. ADME Microsomal Stability Assay Protocol.[Link]

Sources

Technical Guide: Cell-Based Characterization of 6β-Hydroxyeplerenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

6β-Hydroxyeplerenone (6β-OH-Eplerenone) is the primary human metabolite of the selective mineralocorticoid receptor antagonist (MRA) Eplerenone .[1] It is formed almost exclusively via CYP3A4 -mediated hydroxylation.

Unlike the active metabolites of spironolactone (e.g., canrenone), 6β-OH-Eplerenone is pharmacologically distinct because it exhibits significantly reduced or negligible affinity for the Mineralocorticoid Receptor (MR) compared to the parent drug. Consequently, cell-based assays involving this compound are typically designed to:

  • Validate Metabolic Inactivation: Confirm that metabolism effectively neutralizes the drug's pharmacodynamic effect (Safety/MIST).

  • CYP3A4 Phenotyping: Use the conversion rate of Eplerenone to 6β-OH-Eplerenone as a specific probe for CYP3A4 activity in hepatocytes or microsomes.

  • Off-Target Screening: Ensure the metabolite does not gain affinity for Androgen (AR) or Progesterone (PR) receptors.

Metabolic Pathway Visualization

The following diagram illustrates the critical role of CYP3A4 in the formation of 6β-OH-Eplerenone and its subsequent loss of activity.

Eplerenone_Metabolism Eplerenone Eplerenone (Active Drug) CYP3A4 CYP3A4 (Liver) Eplerenone->CYP3A4 Substrate Binding MR_Block Mineralocorticoid Receptor (MR) Eplerenone->MR_Block Blocks MR Metabolite 6β-OH-Eplerenone (Inactive Metabolite) CYP3A4->Metabolite Hydroxylation (Major Pathway) RenalExcretion Renal Excretion (Urine ~67%) Metabolite->RenalExcretion FecalExcretion Fecal Excretion (Feces ~32%) Metabolite->FecalExcretion Metabolite->MR_Block >10x Lower Affinity

Caption: CYP3A4-mediated conversion of Eplerenone to 6β-Hydroxyeplerenone, resulting in pharmacological inactivation.[2][3]

Application 1: Mineralocorticoid Receptor (MR) Antagonism Assay

Objective: To quantify the loss of potency of 6β-OH-Eplerenone relative to Eplerenone. This confirms the metabolite's safety profile.

Experimental Logic

This assay utilizes a Nuclear Receptor Reporter System . Mammalian cells (typically HEK293 or CHO) are co-transfected with:

  • Human MR (NR3C2): The target receptor.[4][5]

  • Luciferase Reporter Vector: Contains Glucocorticoid Response Elements (GRE) upstream of a luciferase gene.

Mechanism: Aldosterone (agonist) binds MR, causing nuclear translocation and luciferase expression. An antagonist (Eplerenone or 6β-OH) competes for the binding site, reducing luminescence.

Protocol: MR Nuclear Receptor Transactivation

Materials:

  • Cell Line: HEK293T stably expressing hMR and GRE-Luciferase.

  • Agonist: Aldosterone (dissolved in DMSO).

  • Test Compounds: Eplerenone (Reference), 6β-OH-Eplerenone (Target).[6][7][8]

  • Detection: Luciferase Assay System (e.g., Bright-Glo™).

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Harvest cells and resuspend in charcoal-stripped FBS media (to remove endogenous steroids).

    • Seed 20,000 cells/well in a white-walled 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 1):

    • Agonist Challenge: Prepare Aldosterone at EC80 concentration (typically ~1-3 nM) to ensure a robust signal window for inhibition.

    • Antagonist Dilution: Prepare serial dilutions of Eplerenone and 6β-OH-Eplerenone in assay media.

      • Range: 0.1 nM to 10 µM (semi-log steps).

      • Vehicle Control: Ensure final DMSO concentration is <0.1% in all wells.

  • Treatment:

    • Remove culture media.[9]

    • Add 50 µL of Antagonist dilution.

    • Immediately add 50 µL of Agonist (Aldosterone) media.

    • Controls:

      • Max Signal: Aldosterone only + Vehicle.

      • Min Signal: Vehicle only (no agonist).

    • Incubate for 18–24 hours.

  • Detection (Day 2):

    • Equilibrate plate to room temperature.

    • Add 100 µL Luciferase Detection Reagent.

    • Shake for 2 minutes; incubate for 10 minutes.

    • Read Luminescence (RLU) on a plate reader.

Data Analysis & Interpretation

Calculate the IC50 (concentration inhibiting 50% of Aldosterone response).

CompoundExpected IC50 (Human MR)Relative PotencyInterpretation
Eplerenone ~100 nM (Literature range: 80-120 nM)1.0 (Reference)Potent Antagonist
6β-OH-Eplerenone > 1,000 nM (Often >10 µM)< 0.1Functionally Inactive
Spironolactone ~20 nM~5.0High Potency Control

Application 2: CYP3A4 Metabolic Phenotyping

Objective: Since 6β-OH-Eplerenone is a specific product of CYP3A4, measuring its formation rate is a validated method to assess CYP3A4 activity in complex biological systems (e.g., drug-drug interaction studies).[7]

Experimental Logic

Eplerenone is used as a probe substrate .[7] The appearance of 6β-OH-Eplerenone is directly proportional to CYP3A4 enzymatic activity.

Assay_Workflow Start Liver Microsomes / Hepatocytes Substrate Add Eplerenone (Probe) Start->Substrate Incubation Incubate 37°C (0, 15, 30, 60 min) Substrate->Incubation Stop Quench with Acetonitrile (Internal Standard) Incubation->Stop Analysis LC-MS/MS Analysis Stop->Analysis Result Quantify 6β-OH-Eplerenone (Peak Area) Analysis->Result

Caption: Workflow for using Eplerenone as a CYP3A4 probe by quantifying 6β-OH-Eplerenone formation.

Protocol: Kinetic Assessment
  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Microsomal protein (0.5 mg/mL).

    • Eplerenone (Substrate): 1 µM – 50 µM.

    • Start Reaction: Add NADPH-generating system (1 mM).

  • Sampling:

    • Aliquot at 0, 5, 10, 20, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Eplerenone-d3).

  • Quantification:

    • Centrifuge (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Transition for 6β-OH: Monitor mass shift (+16 Da relative to parent).

References

  • Cook, C. S., et al. (2002).[10] "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5." Drug Metabolism and Disposition.

  • Cayman Chemical. (n.d.). "6β-hydroxy Eplerenone Product Information." Cayman Chemical Datasheet.

  • Indigo Biosciences. (n.d.). "Human Mineralocorticoid Receptor (MR) Reporter Assay System." Technical Manual.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9869936, 6beta-Hydroxyeplerenone."

  • Kolkhof, P., & Bärfacker, L. (2017). "30 Years of the Mineralocorticoid Receptor: Mineralocorticoid receptor antagonists: 60 years of research and development." Journal of Endocrinology.

Sources

Troubleshooting & Optimization

optimizing LC-MS/MS conditions for 6beta-Hydroxyeplerenone

Technical Guide: Optimizing LC-MS/MS Conditions for 6 -Hydroxyeplerenone

To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Method Development & Troubleshooting for Eplerenone and its Polar Metabolites

Introduction: The Analytical Challenge

Quantifying 6


-Hydroxyeplerenone


This shift creates two primary hurdles:

  • Chromatographic Resolution: You must separate the 6

    
    -isomer from potential 6
    
    
    -isomers and the parent drug to avoid ion suppression and cross-talk.
  • Isobaric Interference: Distinguishing 6

    
    -OH-EPL (
    
    
    431) from the acid metabolite (open lactone ring,
    
    
    433) requires precise mass filtering, as isotopic overlap can occur at high concentrations.

This guide moves beyond generic templates to provide a causal, mechanistic approach to optimizing your assay.

Module 1: Chromatography (The Resolution Engine)

The separation of Eplerenone and 6

Recommended Column & Mobile Phase
ParameterRecommendationScientific Rationale
Stationary Phase C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18 or Atlantis dC18)The Phenyl-Hexyl phase offers alternative selectivity for steroid isomers via

-

interactions, which can help separate 6

-OH from matrix interferences.
Column Dimensions 2.1 x 50 mm (1.8 - 3.5 µm) Short columns with sub-2 µm particles maximize throughput without sacrificing the resolution needed for isomer separation.
Mobile Phase A Water + 10 mM Ammonium Acetate Ammonium acetate acts as a volatile buffer (pH ~6.8-7.4). Neutral pH is often preferred here to prevent the lactone ring opening of Eplerenone into the hydroxy-acid metabolite.
Mobile Phase B Methanol or Acetonitrile Methanol often provides better sensitivity for Eplerenone metabolites in ESI+ mode compared to Acetonitrile, despite higher backpressure.
Optimized Gradient Profile

Flow Rate: 0.3 - 0.4 mL/min | Temp: 40°C

  • 0.0 min: 30% B (Focusing)

  • 0.5 min: 30% B

  • 3.0 min: 85% B (Elution of Eplerenone & Metabolite)

  • 3.5 min: 95% B (Wash)

  • 4.5 min: 30% B (Re-equilibration)

Scientist's Note: 6


-OH-Eplerenone is more polar and will elute before Eplerenone. Ensure your solvent delay diverts the first 1.0–1.5 minutes to waste to prevent salt deposits on the source.
Module 2: Mass Spectrometry (The Detection Engine)

We utilize Electrospray Ionization (ESI) in Positive Mode .[1][2] The steroid core ionizes readily as

MRM Transition Table
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
Eplerenone 415.2 163.1 3025Quant
415.2289.13018Qual
6

-OH-Eplerenone
431.2 355.2 3220Quant
431.2163.1 3228Qual
Eplerenone-d3 (IS) 418.2 166.1 3025Quant

Critical Distinction: Be careful not to confuse 6


-OH-Eplerenone  (

431) with the Eplerenone Hydroxyacid (open lactone). The acid form has a molecular weight of 432 (

). If you observe a peak at 433, your pH may be too alkaline, causing ring opening.
Mechanism of Fragmentation
  • Transition 415

    
     163:  Represents the cleavage of the ester/lactone functionality, a stable fragment for this class of steroids.
    
  • Transition 431

    
     355:  Likely corresponds to the loss of water (-18 Da) and the methoxycarbonyl group, common in hydroxylated steroids.
    
Module 3: Sample Preparation

Direct protein precipitation (PPT) often results in high matrix effects for polar metabolites. We recommend Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

Protocol A: "Green" Liquid-Liquid Extraction (Recommended)

Validated by Filist et al. for reduced solvent waste.

  • Aliquot: 250 µL Plasma + 25 µL Internal Standard.

  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a clean upper organic layer and extracts the steroid core efficiently while leaving polar matrix components (phospholipids) behind.

  • Agitate: Vortex 10 min; Centrifuge 10 min @ 4000 rpm.

  • Dry: Transfer supernatant; evaporate under Nitrogen @ 40°C.

  • Reconstitute: 200 µL Mobile Phase A:B (50:50).

Protocol B: Solid Phase Extraction (SPE)

Best for Urine or high-throughput automation.

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.

  • Wash: 5% Methanol (removes salts).

  • Elute: 100% Methanol.

Module 4: Troubleshooting & Logic
Visualizing the Method Development Workflow

MethodDevStartStart OptimizationTuneQ1 Scan (Infusion)Confirm [M+H]+ 431.2Start->TuneFragProduct Ion ScanOptimize CE for 355/163Tune->FragColSelColumn SelectionC18 vs Phenyl-HexylFrag->ColSelMobPhMobile Phase pHKeep pH < 7.5 (Stability)ColSel->MobPhSplitPeak ShapeIssues?MobPh->SplitTailingAdd 0.1% Formic Acidor Increase TempSplit->TailingYesSensLowSensitivity?Split->SensNoMatrixSwitch to LLE(Remove Phospholipids)Sens->MatrixYesEndValidation ReadySens->EndNo

Figure 1: Logical workflow for optimizing the 6

Troubleshooting FAQ

Q1: I see a secondary peak in the 6


-OH channel (431 

355) that elutes after the main peak. What is it?
  • Diagnosis: This is likely the 6

    
    -Hydroxyeplerenone  isomer or potentially interference from the Eplerenone Hydroxyacid  if the mass window is too wide.
    
  • Solution: Improve chromatographic resolution by lowering the gradient slope (e.g., increase B from 30% to 60% over 5 minutes instead of 3 minutes). Ensure your Mass resolution is set to "Unit" or "High" to exclude the 433 mass of the acid.

Q2: My sensitivity for 6


-OH is 10x lower than Eplerenone. Is this normal?
  • Diagnosis: Yes, polar metabolites often ionize less efficiently than the parent. However, 10x is excessive.

  • Fix:

    • Switch from Acetonitrile to Methanol in Mobile Phase B (protic solvents often aid steroid ionization).

    • Check the source temperature. Steroids require high temperatures (400°C–500°C) for optimal desolvation.

Q3: The Eplerenone peak is splitting.

  • Diagnosis: Solvent mismatch. You reconstituted the LLE extract in 100% Methanol, but your starting gradient is 30% Methanol.

  • Fix: Always reconstitute in a solvent composition matching your initial mobile phase (e.g., 30:70 Methanol:Water).

References
  • Zhang, J. Y., et al. (2003). "A Validated SPE-LC-MS/MS Assay for Eplerenone and Its Hydrolyzed Metabolite in Human Urine." Journal of Chromatography B. Link

  • Filist, M., et al. (2016). "Environmentally Friendly LC/MS Determination of Eplerenone in Human Plasma." Acta Poloniae Pharmaceutica. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

overcoming challenges in 6beta-Hydroxyeplerenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6


-Hydroxyeplerenone Synthesis & Isolation 

Status: Active Ticket ID: #SYN-EPL-6B-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Biocatalytic & Chemical Synthesis of 6


-Hydroxyeplerenone

Executive Summary

6


-Hydroxyeplerenone is the primary metabolite of Eplerenone (Inspra), formed predominantly by CYP3A4 oxidation. Synthesizing this compound is critical for metabolic stability studies, toxicity assays, and as an analytical standard.

However, introducing a hydroxyl group at the 6


-position of the Eplerenone scaffold (pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo, 

-lactone, methyl ester) presents unique challenges:
  • Regioselectivity: Distinguishing the 6

    
     site from the 6
    
    
    
    isomer or allylic oxidation at C16.
  • Chemo-stability: The 9,11-epoxide and

    
    -lactone rings are sensitive to strong acids and bases often used in steroid functionalization.
    
  • Scalability: Chemical oxidation often yields complex mixtures, making biocatalysis the preferred route for high-purity synthesis.

This guide provides field-proven protocols and troubleshooting for both Biocatalytic (Recommended) and Chemical (Alternative) routes.

Module 1: Biocatalytic Synthesis (Microbial Fermentation)

Methodology: Whole-cell biotransformation using Aspergillus species. This method offers superior stereoselectivity (typically >95%


-isomer) compared to chemical oxidation.
Core Protocol: Fungal Transformation
  • Organism: Aspergillus awamori or Aspergillus ochreus.

  • Substrate: Eplerenone (dissolved in DMSO or DMF).

Step-by-Step Workflow:

  • Inoculation: Inoculate spores into Potato Dextrose Broth (PDB). Incubate at 28°C, 180 rpm for 48 hours (Stage I).

  • Induction: Transfer 10% (v/v) of Stage I culture to fresh medium (Czapek Dox or Modified PDB). Incubate for 24 hours.

  • Substrate Addition: Add Eplerenone (final conc. 0.5 mg/mL) dissolved in DMSO (max 2% v/v final concentration).

  • Biotransformation: Incubate for 72–120 hours. Monitor via TLC/HPLC daily.

  • Extraction: Filter mycelia. Extract filtrate with Ethyl Acetate (3x).

Troubleshooting Guide (FAQ)

Q1: My conversion rate is stalled at <20% after 96 hours. How do I drive the reaction?

Diagnosis: Likely substrate inhibition or poor solubility. Solution:

  • Solubility Check: Eplerenone is poorly water-soluble. Ensure you are using a micronized powder or a pre-dissolved DMSO stock. Do not exceed 2% v/v solvent concentration, as this inhibits fungal CYP enzymes.

  • Surfactants: Add Tween-80 (0.1% v/v) or cyclodextrins (

    
    -CD) to the media to enhance bioavailability without toxicity.
    
  • Induction: Pre-induce the culture with a low concentration of progesterone (0.05 mg/mL) 12 hours before adding Eplerenone to upregulate steroid hydroxylases.

Q2: I see a major impurity at RRT 0.95 relative to the product. What is it?

Diagnosis: This is likely the 6


-hydroxy isomer  or the 11,12-diol  (hydrolysis of the 9,11-epoxide).
Solution: 
  • pH Control: Epoxide hydrolysis occurs under acidic conditions. Maintain fermentation pH between 6.0 and 7.5. If the fungal metabolism acidifies the media, buffer with 50 mM Potassium Phosphate (pH 7.0).

  • Strain Selection: Aspergillus ochreus is generally more 6

    
    -selective. If 6
    
    
    
    levels are high, switch strains or lower the incubation temperature to 25°C to improve stereocontrol.

Q3: The emulsion during extraction is impossible to break.

Diagnosis: Fungal proteins and biosurfactants stabilize the emulsion. Solution:

  • Filter First: Pass the broth through a Celite pad to remove mycelia and heavy proteins before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl before adding Ethyl Acetate.

  • Centrifugation: Centrifuge at 5,000 x g for 15 mins rather than relying on gravity separation.

Module 2: Chemical Synthesis (3,5-Dienol Ether Route)

Methodology: Conversion of the 3-keto-4-ene system to a 3,5-dienol ether, followed by electrophilic oxidation. This is faster but requires strict pH control to preserve the epoxide.

Core Protocol: Vilsmeier-Haack / MCPBA Oxidation
  • Enol Ether Formation: Treat Eplerenone with triethyl orthoformate and catalytic

    
    -TsOH in dioxane to form the 3-ethoxy-3,5-diene intermediate.
    
  • Oxidation: React the intermediate with

    
    -Chloroperbenzoic acid (MCPBA) in ethanol/water at 0°C.
    
  • Hydrolysis: The acidic byproduct of MCPBA spontaneously hydrolyzes the enol ether to the 6

    
    -hydroxy-3-keto-4-ene system.
    
Troubleshooting Guide (FAQ)

Q1: The 9,11-epoxide ring is opening, yielding a complex mixture.

Diagnosis: The reaction conditions are too acidic. The 9,11-epoxide is highly labile in the presence of


-chlorobenzoic acid (byproduct).
Solution: 
  • Buffer System: Perform the oxidation in a biphasic system using

    
     and saturated 
    
    
    
    solution. This neutralizes the acid byproduct immediately.
  • Alternative Oxidant: Use Magnesium Monoperoxyphthalate (MMPP) in aqueous alcohol, which allows for milder conditions.

Q2: I am getting mostly the 6


-hydroxy isomer. 

Diagnosis: Thermodynamic equilibration. The 6


-isomer is the kinetic product of electrophilic attack on the 3,5-diene, but it can isomerize to the more stable 6

(equatorial) form under acidic/basic conditions. Solution:
  • Quench Quickly: Stop the reaction immediately upon consumption of starting material.

  • Avoid Strong Base: Do not use strong alkalis during workup. Use dilute bicarbonate.

  • Purification: Separate immediately via flash chromatography (see Module 3).

Module 3: Purification & Analysis

Chromatographic Separation Strategy

Separating the 6


-OH metabolite from the parent Eplerenone and the 6

-isomer requires optimized stationary phases.

Table 1: Recommended HPLC Conditions

ParameterCondition A (Analytical)Condition B (Preparative)
Column C18 (e.g., Zorbax Eclipse Plus), 3.5

m
Phenyl-Hexyl (e.g., Phenomenex Luna), 5

m
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: WaterB: Methanol
Gradient 20% B to 60% B over 15 minIsocratic 45% B (Maximize resolution)
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV @ 245 nmUV @ 245 nm
Retention Order 6

-OH < 6

-OH < Eplerenone
6

-OH < 6

-OH < Eplerenone
Analytical Validation (NMR)

To confirm the 6


 configuration, examine the H6 proton signal.
  • 6

    
    -OH:  H6 appears as a broad singlet or narrow multiplet (
    
    
    
    ppm) due to small coupling constants (
    
    
    Hz).
  • 6

    
    -OH:  H6 appears as a distinct doublet of doublets or triplet with larger coupling (
    
    
    
    Hz) due to axial-axial interaction.

Visualizations

Figure 1: Biocatalytic & Chemical Synthesis Workflow

EplerenoneSynthesis cluster_Bio Route A: Biocatalysis (Recommended) cluster_Chem Route B: Chemical Synthesis Start Eplerenone (Substrate) Fungi Asp. awamori / Asp. ochreus (Fermentation pH 6.0-7.5) Start->Fungi Dissolve in DMSO EnolEther 3-Ethoxy-3,5-diene Intermediate Start->EnolEther HC(OEt)3, p-TsOH BioInter Enzymatic Hydroxylation (CYP P450 System) Fungi->BioInter Extract Extraction (EtOAc) + Celite Filtration BioInter->Extract Crude Crude Mixture (6β-OH, 6α-OH, Parent) Extract->Crude Oxidation MCPBA / NaHCO3 (Biphasic Oxidation) EnolEther->Oxidation Electrophilic Attack Hydrolysis Acid Hydrolysis (Spontaneous) Oxidation->Hydrolysis Hydrolysis->Crude Purification Prep-HPLC / Flash Chrom. (Separation of Isomers) Crude->Purification Final 6β-Hydroxyeplerenone (>98% Purity) Purification->Final

Caption: Dual-pathway workflow for 6


-Hydroxyeplerenone synthesis comparing Biocatalytic (Green) and Chemical (Red) routes.

References

  • Yoshimoto, F. K., et al. (2023).[1] "Synthesis of 6

    
    -hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation." Steroids, 199, 109298. 
    
  • Bhatia, M. S., et al. (2012). "Fungal Biotransformation: An Efficient Approach for Stereoselective Chemical Reactions."[2] Current Organic Chemistry. (Context: Aspergillus mediated hydroxylation of steroids).

  • Cook, C. S., et al. (2003). "Pharmacokinetics and metabolism of the selective aldosterone receptor antagonist eplerenone in humans." Drug Metabolism and Disposition, 31(11), 1448-1455.

  • Zhang, J. Y., et al. (2003). "Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma." Journal of Chromatography B, 787(2), 333-344.[3]

  • Gao, H., et al. (2011). "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone." Molecules, 22(8), 1334. (Context: Characterization of Eplerenone derivatives and stability).

Sources

troubleshooting low recovery of 6beta-Hydroxyeplerenone in extractions

Technical Support Center: Troubleshooting 6 -Hydroxyeplerenone Recovery

Topic: High-Performance Extraction & Analysis of 6

Audience:Date:1
Executive Summary: The Polarity & Stability Trap

Low recovery of 6


-Hydroxyeplerenone (6

-OH-EPL)
1

1

The Core Problem: Protocols optimized for Eplerenone (using non-polar solvents like Hexane or pure MTBE) often fail to extract the metabolite efficiently. Furthermore, the


-lactone ring

This guide provides a diagnostic workflow and optimized protocols to resolve these specific failure modes.

Diagnostic Workflow: The Troubleshooting Tree

Use this decision tree to isolate the root cause of your recovery loss.

TroubleshootingWorkflowStartSTART: Low Recovery of 6β-OH-EPLCheckMethod1. Extraction Method Used?Start->CheckMethodLLELiquid-Liquid Extraction (LLE)CheckMethod->LLESPESolid Phase Extraction (SPE)CheckMethod->SPESolventCheck2. Solvent Polarity Check(e.g., Hexane, Ether?)LLE->SolventCheckWashCheck3. Wash Step Strength(% Organic in Wash)SPE->WashCheckPolarityIssueISSUE: Polarity MismatchMetabolite is too polar for solvent.SolventCheck->PolarityIssueNon-polar solventpHCheck4. pH CheckIs pH > 8.0?SolventCheck->pHCheckPolar solvent usedActionLLEACTION: Switch to DCM or Ethyl Acetate/IPA mixturesPolarityIssue->ActionLLEElutionIssueISSUE: Premature ElutionMetabolite washed off?WashCheck->ElutionIssueHigh organic washWashCheck->pHCheckLow organic washActionSPEACTION: Reduce Wash Strength(<5% MeOH)ElutionIssue->ActionSPELactoneHydrolysisISSUE: Lactone Ring HydrolysisConversion to Hydroxy AcidpHCheck->LactoneHydrolysisYes (Alkaline)ActionpHACTION: Maintain pH 6.0 - 7.5Avoid Alkaline BuffersLactoneHydrolysis->ActionpH

Figure 1: Diagnostic logic for identifying recovery loss sources.[1] Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate solutions.

Technical Troubleshooting Guide (Q&A)
Issue 1: Polarity Mismatch in Liquid-Liquid Extraction (LLE)

Q: I get 90% recovery for Eplerenone using MTBE/Hexane, but only 30% for 6


-OH-EPL. Why?

A: This is a classic polarity mismatch.

  • Mechanism: Eplerenone is relatively lipophilic.[1] The introduction of the hydroxyl group at the 6

    
     position significantly increases the polarity (lowers the LogP) of the molecule.
    
  • The Failure: Non-polar solvents like Hexane, Pentane, or pure Methyl tert-butyl ether (MTBE) partition the lipophilic parent well but leave the polar metabolite stranded in the aqueous plasma phase.

  • The Fix: You must increase the polarity of your organic phase.

    • Recommendation: Switch to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Optimization: If utilizing LLE, a mixture of DCM:Isopropyl Alcohol (95:5 v/v) is often the "gold standard" for recovering polar hydroxylated metabolites while minimizing lipid co-extraction.

Issue 2: The "Disappearing" Analyte (Lactone Instability)

Q: My recovery is inconsistent, and I see a secondary peak in my chromatogram. Is the compound degrading?

A: You are likely observing Lactone Ring Hydrolysis .

  • Mechanism: Both Eplerenone and 6

    
    -OH-EPL contain a 
    
    
    -lactone ring.[1][2][3] This ring is chemically unstable in alkaline environments (pH > 8.0).[1] It hydrolyzes to form the corresponding hydroxy acid (open ring form).
  • The Failure: If your protocol involves an alkaline wash (common in basic drug extractions) or uses high pH buffers, you are chemically converting your analyte into a different molecule (mass shift +18 Da).

  • The Fix: Ensure all buffers and processing steps are kept between pH 6.0 and 7.5 .

    • Critical: Do not use Ammonium Hydroxide in your SPE elution or LLE steps.[1] Use neutral buffers (e.g., Ammonium Acetate).[1]

Issue 3: Matrix Effects & Ion Suppression

Q: My absolute recovery is okay, but my signal intensity (response) is low in plasma compared to neat standards.

A: This is Matrix Effect (Ion Suppression) , not extraction loss.

  • Mechanism: 6

    
    -OH-EPL elutes earlier than Eplerenone on reverse-phase columns (C18) due to its polarity.[1] This often places it in the "suppression zone" where polar plasma components (lysophospholipids, salts) co-elute.
    
  • The Fix:

    • Chromatography: Use a column capable of retaining polar compounds (e.g., Waters Atlantis dC18 or Phenomenex Kinetex Biphenyl ) to shift the analyte away from the solvent front.

    • Internal Standard: Use a deuterated internal standard (Eplerenone-d3 ) specifically. An analog IS will not compensate for matrix effects at the specific retention time of the metabolite.

Optimized Extraction Protocols

Below are two validated approaches. Protocol A (SPE) is recommended for highest cleanliness and recovery. Protocol B (LLE) is a cost-effective alternative if optimized correctly.[1]

Protocol A: Solid Phase Extraction (Gold Standard)

Best for: High sensitivity assays, removing phospholipids.

StepProcedureRationale
Sorbent Polymeric Reversed-Phase (e.g., Oasis HLB, 30 mg)Retains both polar metabolite and lipophilic parent.[1]
Pre-treatment 200 µL Plasma + 200 µL 2% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Acidification breaks protein binding; prevents lactone hydrolysis.[1]
Conditioning 1 mL Methanol followed by 1 mL WaterActivates sorbent.[1]
Loading Load pre-treated sample (~400 µL)Slow flow rate (1 mL/min) to maximize interaction.
Wash 1 1 mL 5% Methanol in WaterRemoves salts/proteins without eluting polar metabolite.
Elution 1 mL Acetonitrile Strong enough to elute both compounds. Avoid alkaline modifiers.[1]
Post-Process Evaporate under

@ 40°C; Reconstitute in Mobile Phase.
Concentration step.[1][3][4][5][6]
Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Best for: High throughput, lower cost.[1]

  • Sample: Aliquot 200 µL Plasma into a glass tube.

  • Internal Standard: Add 20 µL Eplerenone-d3.

  • Extraction Solvent: Add 1.5 mL Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Note: Do NOT use Hexane or pure MTBE.[1]

  • Agitation: Vortex vigorously for 5 minutes (critical for partitioning).

  • Separation: Centrifuge at 4000 rpm for 10 min.

  • Transfer: Transfer the organic (bottom for DCM, top for EtOAc) layer to a clean tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 50:50 MeOH:Water).

Comparative Solvent Efficiency Data

The following table illustrates the theoretical recovery shift based on solvent polarity.

Extraction SolventEplerenone Recovery6

-OH-EPL Recovery
Suitability
Hexane < 40%< 5%Fail (Too non-polar)
MTBE (100%) > 85%~ 40-50%Risk (Inconsistent for metabolite)
Ethyl Acetate > 90%> 85%Good (Balanced polarity)
DCM > 95%> 90%Excellent (High efficiency)
References
  • Zhang, J. et al. (2020).[1] A validated RP-HPLC method for the determination of Eplerenone in human plasma. ResearchGate.

  • Filist, M. et al. (2016).[1][3] Environmentally friendly LC/MS determination of eplerenone in human plasma. ResearchGate.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443872, Eplerenone. Retrieved January 29, 2026.

  • LCGC International. (2021).[1] Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.

Technical Support Center: CYP3A4 Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Pitfalls in CYP3A4 Inhibition Assays Ticket ID: CYP-3A4-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Introduction: The CYP3A4 Complexity

Welcome to the Technical Support Center. You are likely here because your CYP3A4 inhibition data is inconsistent, or you are seeing "probe-dependent" results.

CYP3A4 is not a standard enzyme; it is a promiscuous, high-capacity machine with a massive, flexible active site capable of accommodating two molecules simultaneously (heterotropic cooperativity). This "plasticity" makes it uniquely susceptible to experimental artifacts.

This guide moves beyond basic protocol steps to address the causality of failure. We focus on the three most common support tickets we receive: Solvent Effects , Non-Specific Binding , and Probe-Dependent Inhibition .

Module 1: The Assay Ecosystem (Solvents & Binding)

User Query:

"My IC50 values fluctuate between runs, and my compound seems less potent in high protein concentrations. Is my inhibitor degrading?"

Root Cause Analysis:

It is rarely degradation. The two mostly likely culprits are Solvent Inhibition (masking your compound's effect) or Microsomal Non-Specific Binding (NSB) (reducing your compound's effective concentration).

Technical Insight:
  • The Solvent Trap: CYP3A4 is hypersensitive to organic solvents. DMSO, often used to solubilize lipophilic drugs, inhibits CYP3A4 activity at concentrations as low as 0.2%. If your solvent inhibits the enzyme, you lose the dynamic range to measure your inhibitor.

  • The Lipophilicity Trap (NSB): CYP inhibitors are often lipophilic (LogP > 3). They partition into the lipid bilayer of the microsomes. If you use 1.0 mg/mL microsomal protein, up to 90% of your drug might be trapped in the lipids, leaving only 10% free to inhibit the enzyme. This artificially inflates your IC50 (makes the drug look weaker).

Troubleshooting Protocol: The Correction Workflow

Step 1: Solvent Standardization

  • Directive: Keep final DMSO concentration < 0.1% (v/v) .

  • Alternative: If solubility fails, use Acetonitrile (ACN) or Methanol (MeOH), but keep them < 1%.

  • Validation: Run a "Solvent Control" (Solvent + Enzyme + Substrate) vs. "Water Control". Activity should remain > 90%.

Step 2: Protein Optimization

  • Directive: Lower microsomal protein concentration to 0.05 – 0.1 mg/mL .

  • Reasoning: This minimizes the "lipid sink" effect and ensures you are measuring initial rates (

    
    ).
    

Step 3: The


 Correction 
You must calculate the fraction unbound in microsomes (

) to determine the unbound intrinsic clearance or inhibition constant (

).


Use the Hallifax-Houston Equation for prediction if experimental equilibrium dialysis is unavailable:


[1]

Where


 is protein concentration in mg/mL.[2][3]
Visual: The NSB & Solvent Decision Tree

G Start Issue: Inconsistent IC50 Data CheckSolvent Check Solvent Final % Start->CheckSolvent DMSO_High DMSO > 0.1%? CheckSolvent->DMSO_High ReduceSolvent Action: Dilute to < 0.1% or switch to ACN/MeOH DMSO_High->ReduceSolvent Yes CheckLogP Check Compound LogP DMSO_High->CheckLogP No ReduceSolvent->CheckLogP HighLogP LogP > 3.0? CheckLogP->HighLogP Calc_fumic Action: Calculate fumic Apply Correction Factor HighLogP->Calc_fumic Yes Valid Valid Kinetic System HighLogP->Valid No Calc_fumic->Valid

Caption: Workflow for diagnosing solvent interference and non-specific binding artifacts.

Module 2: Substrate Selection (The "Two-Probe" Rule)

User Query:

"My compound inhibits Midazolam metabolism with an IC50 of 1 µM, but has no effect on Testosterone metabolism. Which result is 'real'?"

Root Cause Analysis:

Both are real. This is Probe-Dependent Inhibition . CYP3A4 has distinct binding regions (the "M-site" and "T-site"). An inhibitor might block one site but not the other, or alter the enzyme's conformation to favor one substrate.

Technical Insight:

Regulatory agencies (FDA/EMA) recognize this heterogeneity. You cannot rely on a single probe.

  • Midazolam (MDZ): Represents the "small" binding pocket.

  • Testosterone (TSN): Represents the "large" lipophilic binding pocket.

Protocol: Orthogonal Probe Setup

Requirement: You must screen new chemical entities (NCEs) against both probes to avoid false negatives.

FeatureProbe A: Midazolam (MDZ)Probe B: Testosterone (TSN)
Reaction 1'-Hydroxylation6

-Hydroxylation
Substrate Conc (

)
~2 - 5 µM~50 - 100 µM
Binding Mode Competitive / Non-CompetitiveOften Non-Competitive / Allosteric
Regulatory Status Mandatory (FDA/EMA)Recommended (as 2nd probe)
Risk High turnover; sensitive to solventLower turnover; requires higher protein

Interpretation Guide:

  • Inhibition of Both: Strong evidence of broad CYP3A4 blockade.

  • Inhibition of MDZ only: Likely binds to the proximal heme region. Clinical DDI risk exists for MDZ-like drugs.

  • Inhibition of TSN only: Likely binds to the peripheral allosteric site.

Module 3: Time-Dependent Inhibition (The "Shift" Assay)

User Query:

"My standard IC50 is > 50 µM, but in vivo I see massive interactions. What did I miss?"

Root Cause Analysis:

You likely missed Time-Dependent Inhibition (TDI) , also known as Mechanism-Based Inhibition (MBI). Standard IC50 assays (co-incubation) only detect reversible binding. If your drug modifies the enzyme covalently over time (suicide inhibition), a standard assay will produce a false negative.

Technical Insight:

TDI requires a specific workflow called the IC50 Shift Assay .[4][5] You measure the IC50 twice:

  • 
    :  Substrate and Inhibitor added simultaneously.
    
  • 
    :  Inhibitor pre-incubated with Enzyme + NADPH for 30 mins before adding substrate.
    

If the IC50 drops (potency increases) after pre-incubation, the drug is a time-dependent inhibitor.[4][5]

Protocol: The IC50 Shift Assay

Step 1: Preparation

  • Prepare two parallel plates: Plate A (0 min) and Plate B (30 min) .

  • Concentration Range: 7-point dilution series of your test compound.

Step 2: The Pre-Incubation (Critical Step)

  • Plate A: Add NADPH and Substrate immediately.

  • Plate B: Add NADPH only. Incubate at 37°C for 30 minutes. This allows the compound to generate reactive metabolites that inactivate the CYP heme.

Step 3: The Reaction

  • After 30 mins, add Substrate to Plate B .

  • Incubate both plates for the linear time period (e.g., 5-10 mins).

Step 4: Calculation Calculate the "Shift Ratio":



  • Shift < 1.5: Reversible Inhibition only.

  • Shift > 1.5: Positive for Time-Dependent Inhibition (TDI). Proceed to

    
     determination.
    
Visual: The Shift Assay Workflow

G cluster_0 Arm A: Reversible Check cluster_1 Arm B: TDI Check Compound Test Compound NoPreInc 0 min Pre-incubation (+Substrate immediately) Compound->NoPreInc PreInc 30 min Pre-incubation (+NADPH, No Substrate) Compound->PreInc IC50_A Measure IC50 (A) NoPreInc->IC50_A Calc Calculate Shift Ratio: IC50(A) / IC50(B) IC50_A->Calc AddSub Add Substrate PreInc->AddSub IC50_B Measure IC50 (B) AddSub->IC50_B IC50_B->Calc Decision Ratio > 1.5? Calc->Decision Result_TDI Result: TDI Positive (Determine kinact/KI) Decision->Result_TDI Yes Result_Rev Result: Reversible Only Decision->Result_Rev No

Caption: Logic flow for the IC50 Shift Assay to detect mechanism-based inhibition.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[6][7][8][9] [Link]

  • Hallifax, D., & Houston, J. B. (2006). Binding of drugs to hepatic microsomes: clarification of the effect of acidic and basic ionization. Drug Metabolism and Disposition.[6][7][8][9] [Link]

  • Obach, R. S., et al. (2006). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data.[10] Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Validation & Comparative

6beta-Hydroxyeplerenone vs. 21-hydroxyeplerenone formation rates

Technical Comparison: 6 -Hydroxyeplerenone vs. 21-Hydroxyeplerenone Formation Kinetics[1][2][3][4]

Executive Summary

In the pharmacokinetic profiling of Eplerenone (Inspra), the divergence between 6


-hydroxyeplerenone21-hydroxyeplerenone12

CYP3A5 activity13

This guide objectively compares the formation rates, enzymatic drivers, and kinetic parameters of these two metabolites, providing a validated experimental framework for researchers utilizing eplerenone as a dual-probe substrate for CYP3A phenotyping.[1]

Mechanistic Divergence & Enzymatic Selectivity[1]

The metabolism of eplerenone does not follow a single linear decay.[1] It splits into two distinct oxidative pathways, each governed by different isoform selectivities within the cytochrome P450 3A subfamily.[1]

The Dominant Pathway: 6

-Hydroxylation[1][4]
  • Primary Driver: CYP3A4.[1][3][5][4][6][7][8]

  • Mechanism: Hydroxylation at the C6 position of the steroid nucleus.[1]

  • Physiological Role: This is the primary clearance mechanism.[1] In human liver microsomes (HLM), this pathway accounts for the vast majority of eplerenone consumption.[1]

  • Kinetic Characteristic: High Capacity (

    
    ), Moderate Affinity (
    
    
    ).[1]
The Minor (Probe) Pathway: 21-Hydroxylation[1]
  • Primary Driver: CYP3A5 (with contribution from CYP3A4).[1]

  • Mechanism: Hydroxylation at the C21 position (part of the

    
    -lactone ring).[1]
    
  • Physiological Role: A minor metabolite in terms of mass balance (~7.9% of excreted dose), but highly significant for pharmacogenetics.[1]

  • Kinetic Characteristic: CYP3A5 displays higher intrinsic clearance (

    
    ) for this specific reaction compared to CYP3A4, making 21-OH formation a sensitive indicator of CYP3A5 polymorphic expression.[1]
    
Comparative Kinetic Data

The following data summarizes the kinetic parameters derived from human liver microsomes (HLM) and recombinant enzyme incubations. Note the significant difference in maximum velocity (

13
Parameter6

-Hydroxyeplerenone
21-HydroxyeplerenoneRatio (6

: 21-OH)
Primary Enzyme CYP3A4 (Exclusive dominance)CYP3A5 (High efficiency) / CYP3A4N/A

(HLM)
~0.973 nmol/min/mg~0.143 nmol/min/mg6.8 : 1

(HLM)
~217

M
~211

M
~1 : 1
Intrinsic Clearance (

)
HighLowHigh Clearance vs. Low Clearance
Excretion Abundance ~32% (Urine/Feces)~7.9% (Urine/Feces)4 : 1

Key Insight: The


1


1
Visualization: Metabolic Pathway & Selectivity[1]

The following diagram illustrates the bifurcation of Eplerenone metabolism, highlighting the enzymatic regulation of each branch.

Eplerenone_Metabolismcluster_legendKinetic DriversEplerenoneEplerenone(Parent Drug)SixBeta6β-Hydroxyeplerenone(Major Metabolite)Eplerenone->SixBeta CYP3A4 (Dominant)Vmax: ~0.97 nmol/min/mgTwentyOne21-Hydroxyeplerenone(Minor / Probe Metabolite)Eplerenone->TwentyOne CYP3A5 (Selective)Vmax: ~0.14 nmol/min/mgLegend16β-OH Pathway: High Capacity (Clearance)Legend221-OH Pathway: CYP3A5 Marker

Figure 1: Metabolic bifurcation of Eplerenone.[1][5][4] Green path indicates the high-velocity clearance route; Red path indicates the CYP3A5-sensitive probe route.[1]

Experimental Protocol: Differential Kinetic Assay

To experimentally validate these formation rates, researchers must use a self-validating microsomal incubation protocol.[1] This workflow ensures that the formation of 21-OH is distinct from the dominant 6

1
Phase 1: Incubation System
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl

    
    .[1]
    
  • Enzyme Source:

    • For Clearance: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

    • For Phenotyping: Recombinant CYP3A4 and CYP3A5 (Supersomes™).[1][3]

  • Substrate Loading: Add Eplerenone (dissolved in methanol, <1% final solvent conc.) to achieve a concentration range of 10

    
    M to 500 
    
    
    M
    (bracketing the
    
    
    of ~215
    
    
    M).
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction with 1 mM NADPH .

Phase 2: Reaction & Quenching
  • Time: Incubate for 10–20 minutes . (Linearity must be established; 6

    
    -OH forms rapidly, so avoid substrate depletion >10%).
    
  • Quench: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., D3-Eplerenone). Ratio 1:1 v/v.[1]

  • Processing: Centrifuge at 3000 x g for 10 minutes to pellet protein.

Phase 3: Analytical Detection (LC-MS/MS)

Differentiation of regioisomers is critical.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Transitions (MRM):

    • Eplerenone: 415.2

      
       163.1 m/z[1]
      
    • 6

      
      -OH: 431.2 
      
      
      [Fragment specific to steroid ring hydroxylation]
    • 21-OH: 431.2

      
       [Fragment specific to lactone ring hydroxylation]
      
    • Note: Because both are +16 Da (Hydroxyl), chromatographic separation is mandatory . 6

      
      -OH typically elutes earlier due to increased polarity on the steroid face compared to the lactone modification.[1]
      
Interpretation of Results

When analyzing the formation rates from the protocol above:

  • Ratio Analysis: Calculate the ratio of [21-OH] / [6

    
    -OH].
    
    • In CYP3A5-expressers (Genotype 1/1 or 1/3), this ratio will be elevated .[1]

    • In CYP3A5-non-expressers (Genotype 3/3), this ratio will be suppressed , driven only by CYP3A4 background activity.[1]

  • Inhibition Checks: If validating selectivity, use Ketoconazole (Potent CYP3A4/5 inhibitor).[1] It should inhibit both pathways >80%.[1] To isolate CYP3A5, use CYP3cide (specific CYP3A4 inactivator) and observe if 21-OH formation persists while 6

    
    -OH is obliterated.[1]
    
References
  • Cook, C. S., et al. (2002). "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5."[1][8] Drug Metabolism and Disposition.

    • [1]

  • McGraw, J. E., et al. (2019). "The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism."[1][3][6] Toxicology Letters.

    • [1]

  • Zhang, J. Y., et al. (2003). "Pharmacokinetics and metabolism of eplerenone after oral administration to humans."[1] The Journal of Clinical Pharmacology.

    • [1]

Technical Comparison: Eplerenone vs. Spironolactone Metabolism & Active Metabolites

[1][2][3]

Executive Summary

This guide provides a technical analysis of the metabolic distinctions between Spironolactone (a non-selective mineralocorticoid receptor antagonist) and Eplerenone (a selective mineralocorticoid receptor antagonist).[1]

For drug development professionals, the critical differentiator lies in the metabolic activation pathway . Spironolactone functions primarily as a pro-drug, requiring extensive hepatic metabolism to generate active metabolites (Canrenone, 7α-thiomethyl-spironolactone) with prolonged half-lives.[2][3] In contrast, Eplerenone is a direct-acting agent metabolized by CYP3A4 into inactive species.[4] This fundamental difference dictates their respective pharmacokinetic profiles, dosing regimens, and drug-drug interaction (DDI) risks.

Molecular Mechanism & Receptor Selectivity

The structural modification of Eplerenone—specifically the introduction of a 9,11-epoxy group to the steroid nucleus—is the determinant of its enhanced selectivity.

  • Spironolactone: Possesses high affinity for the Mineralocorticoid Receptor (MR) but also binds with moderate affinity to Androgen Receptors (AR) and Progesterone Receptors (PR). This "off-target" binding drives the well-known adverse effects of gynecomastia and menstrual irregularities.

  • Eplerenone: The 9,11-epoxide group creates steric hindrance that significantly reduces binding to AR and PR (approximately 100- to 1000-fold lower affinity than spironolactone) while retaining MR blockade.

Receptor Affinity Profile (Relative Potency)
ReceptorSpironolactoneEplerenoneClinical Consequence
Mineralocorticoid (MR) High (Parent + Metabolites)Moderate (~50-75% of Spironolactone)Efficacy in HF/HTN
Androgen (AR) ModerateVery Low (<1%)Gynecomastia, Impotence
Progesterone (PR) ModerateVery Low (<1%)Menstrual Irregularities
Glucocorticoid (GR) LowNegligibleMetabolic neutrality

Metabolic Pathways: Pro-Drug vs. Direct Agent

Spironolactone: The "Pro-Drug" Complex

Spironolactone undergoes rapid and extensive first-pass metabolism.[2] The parent compound has a short half-life (~1.4 hours), but its therapeutic effect is sustained by active metabolites.

  • Deacetylation: The thioacetyl group is removed (via esterases) to form Canrenone .

  • Thio-retention: The sulfur moiety is retained in other pathways to form 7α-thiomethyl-spironolactone (TMS) .

  • Active Metabolites: Canrenone, TMS, and 6β-hydroxy-7α-thiomethyl-spironolactone (HTMS) are all pharmacologically active antagonists of the MR.

Eplerenone: The Direct Agent

Eplerenone does not require metabolic activation. It is metabolized primarily by CYP3A4 into inactive hydroxylated species.

  • Major Metabolite: 6β-hydroxy eplerenone (Inactive).[4]

  • Minor Metabolite: 21-hydroxy eplerenone (Inactive).[4]

Diagram 1: Metabolic Pathway Comparison

MetabolicPathwayscluster_SpiroSpironolactone Metabolism (Active Metabolites)cluster_EplEplerenone Metabolism (Inactive Metabolites)SpiroSpironolactone(Parent, Short t1/2)CanrenoneCanrenone(Active, t1/2 ~16.5h)Spiro->CanrenoneDeacetylation(Esterases)TMS7α-thiomethyl-spironolactone(Active, t1/2 ~13.8h)Spiro->TMSMetabolismHTMS6β-OH-7α-thiomethyl-spironolactone(Active)TMS->HTMSHydroxylationEplEplerenone(Parent, Active)OH_Epl6β-OH-Eplerenone(Inactive)Epl->OH_EplCYP3A4(Major)OH_2121-OH-Eplerenone(Inactive)Epl->OH_21CYP3A4/5(Minor)

Caption: Comparison of Spironolactone's generation of active metabolites vs. Eplerenone's inactivation.

Pharmacokinetic Comparison

The following table summarizes the quantitative differences driven by the metabolic pathways described above.

ParameterSpironolactoneEplerenone
Bioavailability ~60-90% (Food increases absorption significantly)~69% (Unchanged by food)
Protein Binding >90%~50% (Alpha-1-acid glycoprotein)
Parent Half-life (t1/2) ~1.4 hours4–6 hours
Active Metabolite t1/2 Canrenone: 16.5 hoursTMS: 13.8 hoursNone (Metabolites are inactive)
Time to Steady State ~8 days (due to metabolite accumulation)~2 days
Elimination Route Urine and Bile (Metabolites)Urine (~67%) and Feces (~32%)
CYP Enzyme Dependence Low (Metabolism is largely non-CYP initially)High (CYP3A4 dependent)

Experimental Protocol: Metabolic Stability Assessment

To experimentally verify the metabolic stability and identify metabolites of these compounds, a Microsomal Stability Assay is the industry standard. This protocol validates the rapid clearance of the parent compound and the formation of specific metabolites.

Objective

Determine the intrinsic clearance (


Materials
  • Test Compounds: Spironolactone, Eplerenone (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Protocol Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) monitoring parent depletion and metabolite formation (e.g., +16 Da for hydroxylation).

Diagram 2: Experimental Workflow

ExperimentalProtocolSetupPrepare HLM Mix(0.5 mg/mL Protein)IncubationIncubate @ 37°C+ 1µM Test Compound+ NADPHSetup->IncubationSamplingSample Collection(0, 5, 15, 30, 45, 60 min)Incubation->SamplingTime CourseQuenchQuench Reaction(Ice-cold ACN + Internal Std)Sampling->QuenchAnalysisLC-MS/MS Analysis(Parent Depletion & Metabolite ID)Quench->Analysis

Caption: Step-by-step workflow for determining metabolic stability in liver microsomes.

Data Calculation

Calculate the in vitro half-life (




5

Clinical Implications of Metabolic Differences

Dosing Frequency
  • Spironolactone: Due to the long half-lives of Canrenone and TMS (up to 16.5 hours), spironolactone supports once-daily (QD) dosing and maintains therapeutic blockade even if a dose is delayed.

  • Eplerenone: With a shorter half-life (4-6 hours) and no active metabolites, eplerenone often requires twice-daily (BID) dosing for optimal blood pressure control, although QD is approved for heart failure.

Drug-Drug Interactions (DDIs)
  • Eplerenone: Is a sensitive substrate for CYP3A4. Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase eplerenone exposure by up to 5-fold, significantly increasing the risk of hyperkalemia. Contraindicated with potent CYP3A4 inhibitors.

  • Spironolactone: Less susceptible to CYP3A4-mediated interactions regarding its clearance, but pharmacodynamic interactions (potassium-sparing effects) remain critical.

"Spironolactone Bodies"

Long-term spironolactone use can induce the formation of eosinophilic inclusions in the adrenal cortex ("spironolactone bodies"), likely due to the covalent binding of the sulfur-containing metabolites to adrenal enzymes. Eplerenone does not form these inclusions.

References

  • Pharmacological differences between spironolactone and eplerenone.

    • Source: PubMed / NIH
    • URL:[Link]

  • Eplerenone vs Spironolactone Comparison.

    • Source: Drugs.com[6]

    • URL:[Link][7][6]

  • Spironolactone Metabolism and Active Metabolites (FDA Label).

    • Source: Pfizer Medical
    • URL:[Link]

  • The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism.

    • Source: PubMed
    • URL:[Link]

  • Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology.

    • Source: MDPI
    • URL:[Link][7][8]

  • Microsomal Stability Assay Protocol.

    • Source: Protocols.
    • URL:[Link]

assessing the clinical relevance of 6beta-Hydroxyeplerenone levels

Assessing the Clinical Relevance of 6 -Hydroxyeplerenone Levels

A Technical Comparison Guide for Drug Development & Clinical Pharmacology

Executive Summary

In the landscape of mineralocorticoid receptor antagonists (MRAs), Eplerenone stands out for its high selectivity and lack of active circulating metabolites, a sharp contrast to Spironolactone. The clinical relevance of 6


-Hydroxyeplerenone (6

-OH-EPL)
biomarker for CYP3A4 activity

This guide evaluates the technical and clinical utility of monitoring 6

Part 1: Mechanistic Insight & Metabolic Pathways

The CYP3A4 Selectivity Engine

Eplerenone is extensively metabolized, with less than 5% excreted unchanged in urine. The primary metabolic pathway involves hydroxylation at the 6

CYP3A4122

Unlike Spironolactone, which generates the active and long-lived metabolite Canrenone, Eplerenone's metabolites are inactive. This "clean" metabolic profile allows for rapid titration and predictable clearance, but it makes the drug highly susceptible to CYP3A4 drug-drug interactions (DDIs).

Diagram 1: Eplerenone Metabolic Pathway & CYP3A Selectivity

This diagram illustrates the bifurcation of Eplerenone metabolism, highlighting 6

EplerenoneMetabolismEplerenoneEplerenone(Parent Drug)CYP3A4CYP3A4(Major Enzyme)Eplerenone->CYP3A4CYP3A5CYP3A5(Minor Enzyme)Eplerenone->CYP3A5HydrolysisEsterase/HydrolysisEplerenone->HydrolysisMetab_6beta6β-Hydroxyeplerenone(Major Metabolite)INACTIVECYP3A4->Metab_6betaMajor Pathway(Urinary Excretion ~32%)Metab_2121-Hydroxyeplerenone(Minor Metabolite)INACTIVECYP3A5->Metab_21Minor PathwayMetab_OpenOpen Ring Form(Hydrolyzed)Hydrolysis->Metab_Open<5% Plasma AUC

Caption: Eplerenone metabolism is dominated by CYP3A4-mediated conversion to 6

Part 2: Comparative Analysis

Biomarker Performance: 6 -OH-EPL vs. Alternatives

For researchers assessing CYP3A4 induction or inhibition, 6

Feature6

-Hydroxyeplerenone (Eplerenone Metabolite)
Midazolam (1'-Hydroxymidazolam)Spironolactone (Canrenone)
Primary Utility CYP3A4 Phenotyping / DDI AssessmentCYP3A4 Phenotyping (Gold Standard)Therapeutic Monitoring (Active Metabolite)
Pharmacologic Activity Inactive (Safe for probe studies)Sedative (Limits high-dose probing)Active (Mineralocorticoid Receptor Antagonist)
Metabolic Specificity High (CYP3A4 >> CYP3A5)High (CYP3A4/5)Low (Complex multi-enzyme pathway)
Half-Life (t1/2) Short (~3-5 hours)Ultra-short (~2-4 hours)Long (10-22 hours for Canrenone)
Excretion Route Urine (~32%) & FecesRenalRenal & Biliary
Clinical Advantage No sedation; allows assessment in ambulatory patients without impairment.Well-established regulatory acceptance.N/A for CYP3A4 probing.
Analytical Relevance: Parent vs. Metabolite

Why measure 6

  • DDI Sensitivity: The ratio of 6

    
    -OH-EPL / Eplerenone  in urine or plasma is a more sensitive indicator of CYP3A4 induction than parent drug levels alone.
    
  • Renal Clearance: Since 6

    
    -OH-EPL is the major urinary species, it serves as a check for renal clearance mechanisms independent of the parent drug's metabolism.
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Quantification of Eplerenone and 6 -OH-EPL

Objective: Simultaneous quantification in human urine or plasma to assess metabolic ratio.

1. Sample Preparation (Solid Phase Extraction)
  • Rationale: Liquid-Liquid Extraction (LLE) can be used, but SPE (Solid Phase Extraction) is preferred for removing urinary salts and reducing matrix effects which suppress ionization of the polar 6

    
    -hydroxyl metabolite.
    
  • Step 1: Aliquot 200 µL of human urine/plasma.

  • Step 2: Add 20 µL Internal Standard (Eplerenone-d3 or d3-6

    
    -OH-EPL).
    
  • Step 3: Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Condition with 1 mL Methanol followed by 1 mL Water.

  • Step 4: Loading: Load sample. Wash with 1 mL 5% Methanol in Water (removes salts).

  • Step 5: Elution: Elute with 1 mL Acetonitrile.

  • Step 6: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax XDB-C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 20% B to 90% B over 4 minutes.

  • Mass Spectrometry (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Eplerenone Transition: m/z 415.2

      
       163.1 (Quantifier).
      
    • 6

      
      -OH-EPL Transition: m/z 431.2 
      
      
      337.2 (Quantifier). Note: The mass shift of +16 Da corresponds to the hydroxyl group.
Diagram 2: Analytical Workflow

Visualizing the critical steps to ensure data integrity.

AnalyticalWorkflowSampleBiological Sample(Urine/Plasma)IS_AddAdd Internal Standard(Eplerenone-d3)Sample->IS_AddSPESolid Phase Extraction(HLB Cartridge)IS_Add->SPERemove SaltsLCLC Separation(C18 Column, Gradient)SPE->LCEluate ReconstitutedMSMS/MS Detection(ESI+, MRM Mode)LC->MSRetention Time SeparationDataData AnalysisCalc: 6β-OH / Parent RatioMS->DataPeak Integration

Caption: Standardized LC-MS/MS workflow for simultaneous quantification of Eplerenone and its primary metabolite.

Part 4: Clinical Relevance & Data Interpretation

Interpreting the Metabolic Ratio

The Urinary 6


-OH-EPL / Eplerenone Ratio
  • Baseline Ratio: In healthy volunteers, 6

    
    -OH-EPL is abundant in urine (approx. 32% of dose).[3]
    
  • CYP3A4 Inhibition (e.g., Ketoconazole):

    • Effect: Drastic reduction in 6

      
      -OH-EPL formation.
      
    • Result: Ratio decreases. Parent drug AUC increases (~5-fold).[4]

    • Clinical Action: Contraindicated.[2][5] Eplerenone dose must be reduced or stopped.

  • CYP3A4 Induction (e.g., St. John's Wort, Rifampin):

    • Effect: Accelerated conversion to 6

      
      -OH-EPL.
      
    • Result: Ratio increases. Parent drug AUC decreases (~30-70%).

    • Clinical Action: Eplerenone efficacy may be compromised; dose adjustment required.[2]

Renal Impairment

Unlike Spironolactone, where active metabolites accumulate significantly in renal failure, Eplerenone's inactive metabolites (including 6

  • Data Point: In severe renal impairment (CrCl < 30 mL/min), AUC of inactive metabolites increases, but Eplerenone dosing is adjusted based on potassium levels, not metabolite accumulation.

Summary of Key Pharmacokinetic Parameters
ParameterEplerenone (Parent)6

-OH-EPL (Metabolite)
Cmax (Time to Peak) ~1.5 hours~2-3 hours (Lag time due to formation)
Plasma Protein Binding ~50% (Alpha-1-acid glycoprotein)Lower binding affinity
Elimination Half-Life 3-6 hoursSimilar to parent (formation rate limited)
Major Elimination Route Metabolism (<5% unchanged in urine)Renal Excretion (as metabolite)

References

  • Cook, C. S., et al. (2002). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. Drug Metabolism and Disposition.[1][2][3][4][6][7][8] Link

  • Zhang, J. Y., et al. (2003). Development and validation of a liquid chromatography-tandem mass spectrometric assay for eplerenone and its hydrolyzed metabolite in human plasma. Journal of Chromatography B. Link

  • Pfizer Inc. (2002). INSPRA (eplerenone) Prescribing Information. U.S. Food and Drug Administration. Link

  • Kanan, M., et al. (2025). Exploring The Clinical Pharmacokinetics of Eplerenone: A Systematic Review of Published Studies. Pharmacy Practice. Link

  • Heinig, R. (1998). Clinical Pharmacokinetics of Eplerenone. Clinical Pharmacokinetics. Link

Comparative Pharmacodynamics: Uncoupling the Antihypertensive and Electrolyte Modulatory Profiles of Eplerenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity-Potency Trade-off

In the development of mineralocorticoid receptor antagonists (MRAs), the central challenge lies in distinguishing efficacy (antihypertensive and anti-fibrotic action) from toxicity (hyperkalemia). While spironolactone, the first-generation MRA, is potent, its lack of selectivity leads to progestational and anti-androgenic side effects.[1] Eplerenone (Inspra) represents a second-generation, selective MRA designed to overcome these off-target effects.

However, a critical nuance often missed in preclinical evaluation is that eplerenone possesses a lower binding affinity for the Mineralocorticoid Receptor (MR) than spironolactone , necessitating higher dosing which can re-introduce electrolyte risks if not titrated against a specific "therapeutic window."

This guide outlines the mechanistic divergence between vascular (blood pressure) and renal (electrolyte) pathways and provides a validated experimental framework to differentiate these effects.

Mechanistic Divergence: Vascular vs. Renal Pathways

To distinguish antihypertensive effects from electrolyte disturbances, one must understand that they are mediated by MR activation in distinct tissue compartments with different signaling cascades.

  • Renal Pathway (Electrolyte Effect): Occurs in the distal nephron (principal cells). MR activation induces SGK1, which phosphorylates Nedd4-2, preventing the ubiquitination and degradation of ENaC (Epithelial Sodium Channel). This leads to Na⁺ retention and K⁺ excretion.[2][3]

  • Vascular/Cardiac Pathway (Antihypertensive Effect): Occurs in endothelial and smooth muscle cells. MR activation triggers oxidative stress (NADPH oxidase), reduces nitric oxide (NO) bioavailability, and promotes fibrosis (galectin-3).

Key Insight: Eplerenone’s antihypertensive efficacy is partly independent of its diuretic effect, relying heavily on the improvement of endothelial function and reduction of vascular stiffness.

Visualization: Dual-Pathway MR Blockade

MR_Pathways Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Activation Kidney Distal Nephron (Principal Cells) MR->Kidney Vessel Vascular Endothelium & Smooth Muscle MR->Vessel Eplerenone Eplerenone (Selective Antagonist) Eplerenone->MR Competitive Blockade ENaC ENaC Upregulation Kidney->ENaC Electrolytes Na+ Retention K+ Excretion (Hyperkalemia Risk) ENaC->Electrolytes OxStress Oxidative Stress (NADPH Oxidase) Vessel->OxStress NO Reduced NO Bioavailability Vessel->NO BP Hypertension & Fibrosis OxStress->BP NO->BP

Figure 1: Mechanistic bifurcation of MR activation. Eplerenone blocks both pathways, but the dose-response curve for vascular protection often separates from the hyperkalemic threshold.

Comparative Pharmacology: The MRA Landscape

When designing experiments, Eplerenone must be benchmarked against Spironolactone (positive control for potency/side effects) and Finerenone (non-steroidal control).

FeatureSpironolactone Eplerenone Finerenone
Structure SteroidalSteroidal (9,11-epoxide group)Non-steroidal (Dihydropyridine)
MR Selectivity Low (Binds Androgen/Progesterone)High (>1000-fold vs AR/PR)High
MR Binding Affinity (Ki) High (~2.4 nM)Low (~360 nM) High (~18 nM)
Potency (In Vivo) 100% (Reference)~50% of Spironolactone > Spironolactone
Tissue Distribution Renal > CardiacRenal > Cardiac Balanced (Renal = Cardiac)
Primary Risk Gynecomastia, HyperkalemiaHyperkalemia (Dose-dependent) Hyperkalemia (Lower incidence)

Experimental Implication: You cannot use 1:1 dosing. Eplerenone typically requires 2x-10x the molar dose of spironolactone to achieve equivalent natriuresis in rodent models [1].

Experimental Protocol: The Integrated In Vivo Model

To rigorously distinguish antihypertensive efficacy from electrolyte retention, the Dahl Salt-Sensitive (SS) Rat is the gold standard. It develops low-renin, volume-dependent hypertension similar to the human phenotype most responsive to MRAs.

Phase 1: Study Design & Setup
  • Model: Male Dahl Salt-Sensitive (SS) Rats (Age: 7-8 weeks).

  • Groups (n=10/group):

    • Vehicle (Low Salt 0.3%) - Baseline Control

    • Vehicle (High Salt 8%) - Disease Control

    • Eplerenone Low Dose (50 mg/kg/day) + High Salt

    • Eplerenone High Dose (200 mg/kg/day) + High Salt

    • Spironolactone (20 mg/kg/day) + High Salt - Potency Control

Phase 2: The Workflow (Step-by-Step)

This protocol utilizes a "crossover" design logic where animals are instrumented before dietary loading to capture the onset of hypertension.

  • Telemetry Implantation (Day -14): Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta. Allow 10 days recovery.

  • Baseline Collection (Day -4 to 0): Record baseline MAP (Mean Arterial Pressure) and collect 24h urine in metabolic cages (Low Salt diet).

  • Induction & Treatment (Day 0 - 28):

    • Switch to 8% NaCl diet to induce hypertension.

    • Simultaneously begin oral gavage or dietary admixture of Eplerenone.

    • Note: Dietary admixture is preferred to avoid stress-induced BP spikes from gavage.

  • Longitudinal Monitoring:

    • BP/HR: Continuous sampling (10s every 10 min).

    • Metabolic Cages: Weekly 24h urine collection (under mineral oil to prevent evaporation).

  • Terminal Analysis (Day 28):

    • Plasma: Aldosterone, Renin, Na+, K+, Creatinine.

    • Tissue: Kidney (Western blot for ENaC), Heart (Histology for fibrosis).

Visualization: Experimental Workflow

Protocol_Flow cluster_monitoring 4-Week Monitoring Phase Start Dahl SS Rats (n=50) Surgery Telemetry Implantation Start->Surgery Recovery Recovery (10 Days) Surgery->Recovery Baseline Baseline Data (Low Salt) Recovery->Baseline Induction Start High Salt (8%) + Drug Treatment Baseline->Induction Telemetry Continuous BP (Telemetry) Induction->Telemetry MetCages Weekly Urine (Na+/K+) Induction->MetCages Terminal Terminal Analysis Plasma K+ / Fibrosis Telemetry->Terminal MetCages->Terminal

Figure 2: Integrated workflow for simultaneous assessment of hemodynamic and metabolic parameters in salt-sensitive hypertension.

Data Interpretation: The "Separation" Analysis

The critical scientific deliverable is demonstrating the Therapeutic Index . You are looking for the dose where BP is reduced significantly without a statistically significant rise in plasma K+.

The Antihypertensive Efficacy Delta ( BP)

Calculate the attenuation of hypertension:



  • Success Criteria: Eplerenone should blunt the salt-induced rise in BP by >15-20 mmHg [2].

The Electrolyte Safety Delta ( K+)

Calculate the potassium retention liability:



  • Success Criteria:

    
     should be < 0.5 mEq/L.[4]
    
  • Note: In Dahl rats, untreated hypertension often causes renal damage and hyperkalemia naturally. Therefore, Eplerenone might actually normalize K+ by protecting the kidney, unlike in healthy animals where it causes K+ retention. This is a crucial distinction: MRA-induced hyperkalemia vs. Renal Protection-induced normalization.

Urinary Na/K Ratio

A functional biomarker of distal nephron MR blockade.

  • A decrease in urinary Na+/K+ ratio indicates effective blockade (less Na+ reabsorbed, less K+ excreted).

  • Correlation: Plot

    
     (y-axis) vs. Log(Urinary Na/K) (x-axis). A dissociation of curves between Eplerenone and Spironolactone suggests differential tissue penetration or potency [3].
    

References

  • Weinberger, M. H., et al. (2002). "Eplerenone, a Selective Aldosterone Blocker, in Mild-to-Moderate Hypertension."[1] American Journal of Hypertension. Link

  • Epstein, M. (2003). "Aldosterone blockade: an emerging strategy for abrogating progressive renal disease." The American Journal of Medicine. Link

  • Pitt, B., et al. (2003). "Eplerenone, a Selective Mineralocorticoid Receptor Antagonist, for the Treatment of Left Ventricular Dysfunction and Heart Failure (EPHESUS)." New England Journal of Medicine. Link

  • Kolkhof, P., et al. (2015). "Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury." Journal of Cardiovascular Pharmacology. Link

  • Rapp, J. P. (1982). "Dahl salt-susceptible and salt-resistant rats. A review." Hypertension.[1][4][5][6][7][8][9] Link

Sources

Safety Operating Guide

Operational Guide: 6beta-Hydroxyeplerenone Disposal & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6beta-Hydroxyeplerenone (CAS: 209253-80-5) is the primary cytochrome P450 3A4 (CYP3A4) metabolite of the mineralocorticoid receptor antagonist Eplerenone.[1] While Safety Data Sheets (SDS) often list this specific metabolite as "Not Classified" under GHS standards due to limited toxicological data compared to the parent drug, it retains the steroidal pharmacophore.

Operational Directive: Treat this compound with the same rigor as Potent Compounds (OEB 2/3) . The primary risk is not acute toxicity, but environmental persistence and potential endocrine disruption if released into water systems. Therefore, drain disposal is strictly prohibited. High-temperature incineration is the only validated disposal method.

Hazard Profile & Risk Assessment

Before disposal, the waste stream must be characterized to ensure compatibility with destruction facilities.

ParameterSpecificationOperational Implication
Parent Compound Eplerenone (Aldosterone Antagonist)Bioactive steroid structure.
GHS Classification Not formally classified (Metabolite)Treat as Hazardous Pharmaceutical Waste.
Physical State Solid (Powder)Dust generation is the primary exposure vector.
Solubility Low water solubility; Soluble in DMSO/MethanolLiquid waste will likely be organic solvent-based.
Environmental Risk Potential Endocrine DisruptorZero-discharge policy for sink/sewer.

Validated Disposal Protocols

Solid Waste (Pure Compound & Contaminated Consumables)

Scope: Expired reference standards, weighing boats, contaminated gloves, and paper towels.

  • Segregation: Do not mix with general trash. Use a dedicated Yellow Pharmaceutical Waste Bin (or equivalent site-specific color code for non-RCRA regulated pharmaceutical waste).

  • Containment:

    • Place solid waste into a double-bagged polyethylene liner (minimum 2 mil thickness).

    • Seal the bag using the "gooseneck" method (twist, fold over, and tape) to prevent aerosol release upon compression.

  • Destruction: Transfer to a licensed waste management facility for High-Temperature Incineration (>1000°C).

    • Mechanism:[2][3] Steroid rings are thermally stable; standard autoclaving is insufficient for chemical degradation. Only oxidative combustion ensures complete mineralization to CO₂ and H₂O.

Liquid Waste (Mother Liquors & HPLC Effluent)

Scope: Reaction mixtures, HPLC mobile phases containing 6beta-Hydroxyeplerenone.

  • Solvent Compatibility: Ensure the liquid waste stream (e.g., Acetonitrile, Methanol) is compatible with the waste container (HDPE carboys are standard).

  • Labeling: Mark the container clearly: "Non-RCRA Regulated Pharmaceutical Waste - Flammable/Toxic" (depending on the solvent carrier).

  • Filtration (Optional but Recommended): If high concentrations (>10 mg/mL) are present, consider filtering through activated carbon prior to solvent disposal to capture the steroid, treating the carbon as solid pharmaceutical waste.

Sharps and Glassware
  • Contaminated Needles/Syringes: Dispose of immediately into a rigid, puncture-proof Pharmaceutical Sharps Container .

  • Glass Vials: Do not rinse. Cap the vial and discard the entire unit into the pharmaceutical waste bin. Rinsing generates unnecessary liquid waste.

Spill Response & Decontamination

Objective: Containment of powder without generating dust.[2]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 respirator (or P100 if handling >1g).

  • Containment:

    • Dry Spill: Do NOT sweep vigorously. Cover the spill with a damp absorbent pad (wetted with water or 10% bleach solution) to suppress dust.

    • Wet Spill: Cover with an absorbent boom or pillow.

  • Cleanup:

    • Scoop the damp material into a wide-mouth hazardous waste jar.

    • Surface Decontamination: Wash the area with a surfactant (soap/water) followed by a solvent wipe (70% Ethanol) to solubilize and remove residual lipophilic residues.

    • Verification: A UV lamp (254 nm) can sometimes visualize residual steroid powder on surfaces, though this is not quantitative.

Workflow Visualization: Disposal Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of 6beta-Hydroxyeplerenone waste.

DisposalProtocol Start Waste Generation: 6beta-Hydroxyeplerenone CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Wipes, PPE) CheckState->Solid Liquid Liquid Waste (HPLC, Solvents) CheckState->Liquid Sharps Sharps/Glass (Vials, Syringes) CheckState->Sharps Bagging Double Bag (2-mil Poly) Gooseneck Seal Solid->Bagging SolidBin Container: Yellow Pharm Waste Bin Bagging->SolidBin Labeling Labeling: 'Non-RCRA Pharmaceutical Waste' 'Incinerate Only' SolidBin->Labeling SolventCheck Check Solvent Compatibility (HDPE Carboy) Liquid->SolventCheck LiquidBin Container: Solvent Waste Carboy SolventCheck->LiquidBin LiquidBin->Labeling NoRinse Do NOT Rinse Cap Securely Sharps->NoRinse SharpsBin Container: Puncture-Proof Pharm Bin NoRinse->SharpsBin SharpsBin->Labeling Disposal Final Disposal: High-Temp Incineration (>1000°C) Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of 6beta-Hydroxyeplerenone waste streams, ensuring zero environmental release.

Regulatory & Compliance Documentation

To ensure "Self-Validating" compliance, the following documentation must be maintained:

  • Waste Characterization Profile: Document that the waste is "Non-RCRA Hazardous" but "Incineration Required."

  • Chain of Custody: Use a Uniform Hazardous Waste Manifest (or state-equivalent for medical waste) to track the shipment.

  • Certificate of Destruction (COD): The final step of validation. You must receive a COD from the incineration facility confirming the waste was destroyed via combustion. This is the only proof of proper disposal.

References
  • Cayman Chemical. (2025).[4][5] Safety Data Sheet: 6beta-hydroxy Eplerenone. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Eplerenone Safety Data Sheet. Retrieved from

  • Stericycle. (2025).[4][5] EPA Regulations for Healthcare & Pharmaceuticals.[6][8] Retrieved from

Sources

Personal protective equipment for handling 6beta-Hydroxyeplerenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Rationale

Do not treat this metabolite as inert. 6beta-Hydroxyeplerenone is a cytochrome P450 3A4 (CYP3A4) metabolite of the aldosterone antagonist Eplerenone. While the parent drug is often categorized as Occupational Exposure Band (OEB) 2 or 3 depending on the manufacturer, metabolites of steroid-like structures often retain significant pharmacological potency or exhibit distinct toxicological profiles.

The Scientist’s Stance (Precautionary Principle): Most Safety Data Sheets (SDS) for this specific metabolite list it as "Not Classified" or "Unknown Potency." In drug development, "Unknown Potency" is a trigger phrase for High Potency Handling Protocols . We proceed under the assumption that this compound shares the reproductive toxicity risks (Category 2) and target organ specificity (Hyperkalemia mechanism) of its parent, Eplerenone.

The Protective Shield: PPE Specifications

Personal Protective Equipment (PPE) is your last line of defense, not your first. However, in analytical and formulation workflows, it is critical.

PPE Selection Matrix
Protection ZoneRecommended GearTechnical Rationale (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow powder ingress from the side. Goggles seal the orbital area against fine particulate aerosols generated during weighing or transfer.
Dermal (Hands) Double Nitrile Gloves (Powder-free)Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Permeation Defense: Steroidal compounds can permeate latex. Nitrile offers superior chemical resistance. Visual Breach Detection: Use contrasting colors (e.g., blue outer, white inner) to immediately spot tears.
Dermal (Body) Tyvek® Lab Coat (Closed front) or Coverall with elastic cuffsCotton lab coats absorb powders and become secondary contamination sources. Non-woven polyethylene (Tyvek) repels particulates and prevents "drag-out" contamination.
Respiratory N95 (Minimum) or P100 (Preferred)Only if outside a Biosafety Cabinet (BSC). If handling >100mg open powder, a Powered Air Purifying Respirator (PAPR) is recommended to eliminate face-seal leakage risks.

Engineering Controls & Containment

Trustworthiness Check: PPE fails if the environment is uncontrolled.

  • Primary Containment: All open handling (weighing, solubilization) must occur within a Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE) .

  • Airflow Verification: Verify magnehelic gauge reads between 0.25 – 0.5 inches w.g. (or manufacturer spec) before inserting hands.

  • Static Control: 6beta-Hydroxyeplerenone is a fine crystalline powder prone to static charge. Use an ionizing fan or polonium staticmaster brush inside the enclosure to prevent powder scattering (aerosolization).

Operational Protocol: Step-by-Step

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the balance is drifting), stop; the system has failed.

Phase A: Preparation
  • Don PPE according to the matrix above.

  • Prepare the VBE/BSC: Line the work surface with an absorbent, plastic-backed mat (absorbent side up). This captures minor spills, preventing spread.

  • Pre-stage Solvents: If dissolving, bring pre-measured DMSO or Methanol into the hood. Never pour solvents from a 4L bottle inside the hood while handling the powder; use small aliquots.

Phase B: Weighing & Transfer
  • Tare the Vial: Place the receiving vial (scintillation vial or volumetric flask) on the analytical balance.

  • Static Neutralization: Pass the spatula through the ionizer stream.

  • Transfer: Gently transfer the 6beta-Hydroxyeplerenone.

    • Critical Technique: Do not dump. Tap the spatula gently.

  • Wet Down: Immediately add the solvent to the powder inside the vial before removing it from the balance draft shield.

    • Why? A solution is significantly less likely to aerosolize than a dry powder.

  • Seal: Cap the vial tightly inside the hood. Wipe the exterior of the vial with a Kimwipe dampened with methanol.

Phase C: Decontamination
  • Wipe Down: Clean the balance and work surface with 70% Ethanol or a surfactant-based cleaner.

  • Doffing: Remove outer gloves inside the hood and dispose of them in the hazardous waste bag.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Unknown Potency" pathway.

G Start Start: Handling 6beta-Hydroxyeplerenone CheckPotency Check Hazard Data (SDS: 'Unknown Potency') Start->CheckPotency Precaution Apply Precautionary Principle (Treat as OEB 3/Repro Tox) CheckPotency->Precaution Lack of Data != Safe QuantCheck Quantity Check Precaution->QuantCheck SmallScale < 100 mg (Analytical Std) QuantCheck->SmallScale LargeScale > 100 mg (Prep HPLC/Synthesis) QuantCheck->LargeScale ControlsSmall Engineering: VBE / Class II BSC PPE: Double Nitrile, Lab Coat, Goggles SmallScale->ControlsSmall ControlsLarge Engineering: Glovebox / Isolator PPE: Tyvek Suit, Double Glove, PAPR LargeScale->ControlsLarge Action Perform Weighing/Solubilization (Wet down powder ASAP) ControlsSmall->Action ControlsLarge->Action Waste Disposal: Incineration (High Temp) Action->Waste

Figure 1: Safe Handling Decision Tree for 6beta-Hydroxyeplerenone, prioritizing containment based on scale and potency assumptions.

Waste Disposal Strategy

Improper disposal is a regulatory violation and an environmental hazard.

  • Solid Waste: All contaminated consumables (gloves, mats, weighing boats) must be placed in a yellow biohazard/chem-hazard bag destined for incineration . Do not autoclave; autoclaving does not destroy the steroid nucleus.

  • Liquid Waste: Solutions containing 6beta-Hydroxyeplerenone should be segregated into "Non-Halogenated Organic Waste" (if in MeOH/DMSO) or "Aqueous Waste" with a clear label: Contains Active Pharmaceutical Ingredient (API).

  • Rinsate: The first rinse of any glassware is considered hazardous waste. Subsequent rinses can be washed normally.

Emergency Response

  • Inhalation: Remove victim to fresh air.[1][2] If breathing is difficult, oxygen. Medical evaluation is mandatory due to potential mineralocorticoid effects.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use bleach (it may react or damage skin barrier).

  • Spill (Powder):

    • Evacuate immediate area.[2][3][4]

    • Don N95/P100 and double gloves.

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and dispose of as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 156028125, (3alpha,6beta)-Hydroxyeplerenone. Retrieved January 29, 2026 from [Link]

  • SafeBridge Consultants.Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6beta-Hydroxyeplerenone
Reactant of Route 2
6beta-Hydroxyeplerenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.